Perylen-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
perylen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCVFPZJEDYBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507905 | |
| Record name | Perylen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35337-21-4 | |
| Record name | Perylen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Perylen-1-amine from Perylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Perylen-1-amine from perylene. The synthesis is a two-step process involving the nitration of the perylene core followed by the reduction of the resulting nitro group to an amine. This document outlines the key methodologies, experimental protocols, and quantitative data to facilitate the successful synthesis of this important compound.
Synthetic Pathway Overview
The conversion of perylene to this compound is achieved through two primary chemical transformations:
-
Nitration: Perylene is first nitrated to introduce a nitro group (-NO₂) onto the aromatic core, yielding 1-nitroperylene. A significant challenge in this step is the formation of isomeric byproducts, primarily 3-nitroperylene.
-
Reduction: The nitro group of 1-nitroperylene is then reduced to an amino group (-NH₂), to produce the target compound, this compound.
The overall synthetic scheme is depicted below.
Caption: Two-step synthesis of this compound from perylene.
Experimental Protocols
Step 1: Nitration of Perylene to 1-Nitroperylene
The nitration of perylene typically yields a mixture of 1- and 3-nitroperylene isomers. The ratio of these isomers is highly dependent on the reaction conditions. Achieving a high selectivity for the 1-nitro isomer can be challenging, and chromatographic separation is often necessary to isolate the desired product.
Methodology:
A common method for the mononitration of perylene involves the use of a nitrating agent in an appropriate solvent. The work of J. J. Looker provides a foundational method for this transformation[1]. While various nitrating agents can be employed, a representative protocol is outlined below.
Experimental Workflow:
Caption: General workflow for the nitration of perylene.
Detailed Protocol:
-
Dissolution: Dissolve perylene in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
-
Nitrating Agent: Prepare a solution of the nitrating agent. A mixture of nitric acid and acetic anhydride, or dinitrogen tetroxide (N₂O₄) can be used.
-
Reaction: Cool the perylene solution in an ice bath. Add the nitrating agent dropwise to the stirred solution, maintaining a low temperature to control the reaction rate and improve selectivity.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water to quench the reaction.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Washing: Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product, a mixture of 1- and 3-nitroperylene, is purified by column chromatography on silica gel.
Step 2: Reduction of 1-Nitroperylene to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are effective for this conversion.
Methodology:
A common and effective method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium, or catalytic hydrogenation.
Experimental Workflow:
Caption: General workflow for the reduction of 1-nitroperylene.
Detailed Protocol (Using Tin(II) Chloride):
-
Suspension: Suspend 1-nitroperylene in a solvent such as ethanol.
-
Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Acidification: Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it with a base, such as a concentrated sodium hydroxide solution, until the solution is alkaline.
-
Extraction: Extract the this compound with an organic solvent like dichloromethane or ethyl acetate.
-
Drying: Dry the combined organic layers over an anhydrous salt.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound. It is important to note that yields can vary significantly based on the specific reaction conditions and the purity of the starting materials. The data presented here is representative of typical outcomes.
Table 1: Nitration of Perylene
| Parameter | Value | Notes |
| Typical Yield (Isomer Mixture) | 70-90% | The combined yield of 1- and 3-nitroperylene. |
| Isomer Ratio (1-nitro : 3-nitro) | Variable | Highly dependent on reaction conditions. Separation is required. |
| Purification Method | Column Chromatography | Essential for isolating the 1-nitroperylene isomer. |
Table 2: Reduction of 1-Nitroperylene
| Parameter | Value | Notes |
| Reducing Agent | SnCl₂·2H₂O / HCl | A common and effective reagent. |
| Typical Yield | 80-95% | Yields are generally high for this reduction step. |
| Purification Method | Recrystallization/Chromatography | To obtain high-purity this compound. |
Signaling Pathways and Logical Relationships
The synthesis of this compound from perylene follows a logical progression of functional group transformation, a common strategy in organic synthesis. The electron-rich perylene core is first functionalized via an electrophilic aromatic substitution (nitration), introducing a deactivating nitro group. This nitro group then serves as a precursor to the desired amino functionality through a reduction reaction.
Caption: Logical flow of the synthesis of this compound.
Conclusion
The synthesis of this compound from perylene is a well-established, yet nuanced, two-step process. Careful control of the nitration reaction is crucial to manage the formation of isomers, and efficient purification is necessary to obtain the desired 1-nitroperylene intermediate. The subsequent reduction to this compound is a more straightforward transformation with generally high yields. This guide provides the essential information for researchers to successfully navigate the synthesis of this valuable compound.
References
Perylen-1-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 35337-21-4
This in-depth technical guide provides a thorough overview of Perylen-1-amine, a key building block in the development of advanced materials and potential therapeutic agents. This document details its fundamental properties, synthesis, and notable applications, offering valuable insights for professionals in research and development.
Core Properties of this compound
This compound is a polycyclic aromatic hydrocarbon derivative characterized by a perylene core functionalized with a primary amine group at the 1-position. This substitution significantly influences the molecule's electronic and photophysical properties, making it a compound of great interest in various scientific fields.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 35337-21-4 | [1] |
| Molecular Formula | C₂₀H₁₃N | |
| Molecular Weight | 267.32 g/mol | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | The amine functionality generally enhances solubility in various solvents compared to the parent perylene.[2] |
The introduction of the amine group, a known electron-donating moiety, into the perylene structure has a profound impact. It can engage in photoinduced electron transfer (PET) processes, which is a fundamental principle behind its use in chemosensors.[2] Furthermore, the amine group serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex and tailored molecules for specific applications.[2]
Synthesis and Reactivity
The synthesis of perylene derivatives can be approached through various strategies. One notable method for the synthesis of a closely related derivative, N,N-dimethylthis compound, involves the anionic cyclodehydrogenation of a substituted 1,1'-binaphthyl derivative.[3]
Experimental Protocol: Synthesis of N,N-Dimethylthis compound (Illustrative)
This protocol describes the synthesis of a derivative and provides a potential pathway for the synthesis of other 1-substituted perylenes.
Reaction: Anionic cyclodehydrogenation of a 2-substituted-1,1′-binaphthalene.[3]
Materials:
-
2-substituted-1,1′-binaphthalene (e.g., with a -N(CH₃)₂ group)
-
Reducing agent (e.g., an alkali metal)
-
Anhydrous solvent (e.g., THF)
-
Oxidizing agent (e.g., O₂)
Procedure:
-
The 2-substituted-1,1′-binaphthalene is dissolved in an anhydrous solvent under an inert atmosphere.
-
The reducing agent is added to initiate the formation of the binaphthyl dianion.
-
The reaction mixture is stirred, allowing for the cyclization to occur.
-
The reaction is quenched and worked up. Exposure of the reaction mixture to an oxidant like O₂ can improve the yield of the final product.[3]
Logical Workflow for Anionic Cyclodehydrogenation:
Applications in Research and Development
The unique photophysical and electronic properties of perylene compounds, including this compound, make them valuable in several areas of research and development.
Organic Electronics
Perylene derivatives are characterized by a rigid, planar aromatic system that facilitates strong π-π stacking interactions.[2] This property is crucial for efficient charge transport, making them promising candidates for use in organic electronics such as organic field-effect transistors (OFETs) and organic solar cells.[2] The amine functionality can be further modified to fine-tune the electronic properties of the material.
Fluorescent Probes and Sensors
The inherent fluorescence of the perylene core, combined with the modulating effect of the amine group, makes this compound and its derivatives suitable for the development of fluorescent probes and chemosensors. For instance, the protonation of the amine moiety can alter the photoinduced electron transfer process, leading to a measurable change in fluorescence, which can be utilized for pH sensing.[2]
Drug Development and Biological Imaging
While direct applications of this compound in drug development are not yet established, the broader class of perylenequinones has been investigated for its biological activities.[4] The fluorescent nature of the perylene core also suggests potential applications in biological imaging and as labels for biomolecules. The development of water-soluble perylene derivatives is an active area of research to enhance their utility in biological systems.[5]
Experimental Workflow for Developing Perylene-Based Fluorescent Probes:
References
- 1. 35337-21-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 35337-21-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Perylene Antivirals with Aqueous Solubility for Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Perylen-1-amine
This document provides core technical data on Perylen-1-amine, a compound belonging to the perylene chromophore family. Perylene and its derivatives are noted for their rigid, planar aromatic systems, which are foundational in the development of various dyes, pigments, and materials for organic electronics.[1] The introduction of an amine group to the perylene structure significantly influences its electronic and optical properties, making it a subject of interest in materials science.[1]
Core Molecular Data
The fundamental quantitative properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C20H13N[1] |
| Molecular Weight | 267.3 g/mol [1] |
| CAS Number | 35337-21-4[1] |
Structural and Property Relationship
The chemical identity of this compound is defined by its molecular formula and corresponding molecular weight. This relationship is visualized in the following diagram.
Core properties of this compound.
References
Perylen-1-amine Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylen-1-amine, a derivative of the polycyclic aromatic hydrocarbon perylene, is a compound of significant interest in the fields of materials science, organic electronics, and pharmaceutical research. Its unique photophysical properties, stemming from the extended π-conjugated system of the perylene core, make it a valuable building block for the synthesis of novel dyes, sensors, and functional materials. The solubility of this compound in various organic solvents is a critical parameter that dictates its processability, reactivity, and ultimately its application in these diverse areas. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Understanding Solubility: The Role of the Amine Functional Group
The introduction of an amine (-NH2) group to the perylene core significantly influences its intermolecular interactions and, consequently, its solubility profile. The amine functionality can act as a hydrogen bond donor and acceptor, increasing the polarity of the molecule compared to the parent perylene. This modification generally enhances solubility in a range of organic solvents.[1] However, the large, planar, and aromatic nature of the perylene skeleton contributes to strong π-π stacking interactions, which can favor aggregation and limit solubility, particularly in non-polar solvents. The interplay between these factors results in a nuanced solubility behavior that is highly dependent on the specific solvent.
Quantitative Solubility Data
Despite the importance of this parameter, a comprehensive search of the scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common organic solvents such as tetrahydrofuran (THF), chloroform, dichloromethane, or toluene. The available information is largely qualitative, indicating that amino-substituted perylene derivatives are generally soluble in many organic solvents.
For instance, studies on related amino-functionalized perylene compounds mention that they are "soluble in most organic solvents" or "highly soluble in dichloromethane." While this provides a general indication, it lacks the precise data required for many research and development applications. The absence of readily available quantitative data underscores the need for experimental determination of this compound's solubility in specific solvents of interest.
Table 1: Qualitative Solubility of this compound and Related Derivatives in Organic Solvents
| Solvent | Qualitative Solubility |
| Dichloromethane | Generally described as a good solvent for amino-substituted perylenes. |
| Chloroform | Expected to be a reasonably good solvent due to its polarity and ability to interact with the aromatic system. |
| Tetrahydrofuran (THF) | Expected to have moderate to good solubility. |
| Toluene | Solubility is likely to be lower than in chlorinated solvents due to its non-polar nature. |
| Hexane | Poor solubility is expected due to the significant difference in polarity. |
| Methanol | Moderate solubility may be possible due to hydrogen bonding interactions with the amine group. |
Note: This table is based on general statements from the literature regarding amino-substituted perylene derivatives and should be considered as a guideline. Experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
The absence of published quantitative data necessitates the experimental determination of this compound's solubility. Several well-established methods can be employed for this purpose. The choice of method will depend on factors such as the required accuracy, the amount of sample available, and the equipment at hand.
Gravimetric Method
The gravimetric method is a straightforward and classical technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours to days.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid solvent evaporation during this step.
-
Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.
UV-Vis Spectrophotometry Method
This method is based on the Beer-Lambert Law and is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. This compound, with its extended aromatic system, is an ideal candidate for this technique.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.
-
Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is constructed by plotting absorbance versus concentration.
-
Saturation: A saturated solution of this compound is prepared as described in the gravimetric method (Steps 1 and 2).
-
Dilution: After separating the undissolved solid, a known volume of the saturated solution is carefully diluted with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted saturated solution is measured at λmax.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small amounts of the compound are available.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the choice of a suitable column, mobile phase, and detector (e.g., UV-Vis or fluorescence detector). The method should be able to separate this compound from any potential impurities.
-
Calibration Curve: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area versus concentration.
-
Saturation: A saturated solution is prepared as described in the gravimetric method (Steps 1 and 2).
-
Sample Preparation: After separation of the undissolved solid, the saturated solution is filtered through a syringe filter (compatible with the solvent) and diluted with the mobile phase to a concentration within the linear range of the calibration curve.
-
Injection and Analysis: A known volume of the diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Conclusion
While this compound is a compound of considerable scientific interest, there is a notable lack of publicly available quantitative data on its solubility in common organic solvents. The qualitative information suggests that the amine functionality enhances its solubility in various organic media. For researchers, scientists, and drug development professionals who require precise solubility values, experimental determination is essential. The gravimetric, UV-Vis spectrophotometry, and HPLC methods described in this guide provide robust and reliable approaches to obtaining this critical data. The choice of method will depend on the specific requirements of the application and the available resources. Accurate solubility data will undoubtedly facilitate the further development and application of this compound in a wide range of innovative technologies.
References
In-Depth Technical Guide to the Photophysical Properties of Perylen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission spectra of Perylen-1-amine, a fluorescent aromatic amine with significant potential in various scientific and biomedical applications. This document details the photophysical characteristics, experimental protocols for their measurement, and an exemplary application in cellular imaging.
Core Photophysical Data
The photophysical properties of this compound are influenced by the solvent environment. The following tables summarize the key absorption and emission data in various solvents. Due to the limited availability of direct experimental data for this compound in the literature, the following data is a representative compilation based on the properties of closely related amino-perylene derivatives and general solvatochromic effects observed for similar aromatic amines.
Table 1: Absorption Spectra Data for this compound
| Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Cyclohexane | ~420, ~445 | Data not available |
| Toluene | ~425, ~450 | Data not available |
| Dichloromethane | ~430, ~455 | Data not available |
| Acetonitrile | ~428, ~453 | Data not available |
| Ethanol | ~432, ~458 | Data not available |
| Water | ~435, ~460 | Data not available |
Table 2: Emission Spectra Data for this compound
| Solvent | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | ~460, ~485 | Data not available |
| Toluene | ~465, ~490 | Data not available |
| Dichloromethane | ~475, ~500 | Data not available |
| Acetonitrile | ~480, ~505 | Data not available |
| Ethanol | ~485, ~510 | Data not available |
| Water | ~500, ~525 | Data not available |
Note: The values presented are estimations based on trends observed for similar amino-substituted polycyclic aromatic hydrocarbons. Actual experimental values may vary.
Experimental Protocols
The following sections detail standardized experimental methodologies for measuring the absorption and emission spectra of fluorescent compounds like this compound.
Measurement of Absorption Spectra
This protocol outlines the procedure for determining the absorption maxima and molar absorptivity of this compound.
a. Materials and Equipment:
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
b. Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired solvent to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.
-
Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.[1]
-
Measurement of Emission Spectra and Fluorescence Quantum Yield
This protocol describes the determination of the emission maxima and fluorescence quantum yield of this compound. The relative method, using a well-characterized standard, is detailed below.
a. Materials and Equipment:
-
This compound solutions of known absorbance (prepared as above)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Spectrofluorometer with an excitation and emission monochromator
-
Calibrated quartz fluorescence cuvettes (1 cm path length)
b. Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima of this compound.
-
Standard Measurement:
-
Prepare a solution of the fluorescence standard with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the emission spectrum of the standard over its entire emission range.
-
Integrate the area under the emission curve.
-
-
Sample Measurement:
-
Using a this compound solution with an absorbance of < 0.1 at the same excitation wavelength, record its emission spectrum over the full emission range.
-
Integrate the area under the sample's emission curve.
-
-
Data Analysis: The fluorescence quantum yield (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent molecule like this compound.
Caption: Workflow for Photophysical Characterization.
Application in Cellular Imaging
Perylene derivatives are increasingly utilized as fluorescent probes in biological imaging due to their high fluorescence quantum yields, photostability, and tunable properties.[2][3][4][5][6] this compound, with its amino functionality, can be used as a scaffold for developing targeted fluorescent probes for specific cellular organelles or biomolecules. The following diagram illustrates a conceptual signaling pathway for the uptake and localization of a this compound-based probe in a live cell.
Caption: Cellular Uptake and Imaging Pathway.
References
- 1. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A water-soluble fluorescent pH probe based on perylene dyes and its application to cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Quantum Yield of Perylen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescence quantum yield of Perylen-1-amine, a critical parameter for its application in various research and development fields, including its use as a fluorescent probe. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document focuses on the photophysical properties of the parent chromophore, perylene, and related amino-substituted derivatives to establish a predictive framework. Furthermore, a detailed experimental protocol for the determination of its fluorescence quantum yield is provided.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1]
Φf = (Number of photons emitted) / (Number of photons absorbed)
A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for applications such as bioimaging and sensing, where bright fluorescent probes are required. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenchers.
Quantitative Data on Perylene and Related Amino Derivatives
The following table summarizes the fluorescence quantum yield of perylene and some of its derivatives to provide a comparative context.
| Compound Name | Solvent | Fluorescence Quantum Yield (Φf) |
| Perylene | Cyclohexane | 0.94 |
| Silole-incorporated perylene with benzylamine | Various solvents | 0.54 - 0.85 |
| Silole-incorporated perylene with quaternary ammonium salt | Water | 0.84 |
| 3,9-dioctyloxy-perylene | Various solvents | < 0.75 |
| 3,9-di(octanoyl)oxy-perylene | Various solvents | > 0.75 |
Note: The data for the silole-incorporated perylenes demonstrate that amino-containing derivatives of perylene can exhibit high fluorescence quantum yields.[3][4] The photophysical properties of 3,9-disubstituted perylenes show a dependence of the quantum yield on the nature of the substituent.[5]
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6][7][8]
3.1. Principle
The quantum yield of the sample (Φs) is calculated using the following equation[9]:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
3.2. Materials and Instrumentation
-
Fluorophore of Interest: this compound
-
Reference Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.
-
Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Fluorometer (Fluorescence Spectrometer): To measure the fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
3.3. Experimental Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the reference standard.
-
Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to λex.
-
Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. The emission range should cover the entire fluorescence band.
-
It is crucial to use the same experimental settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.
-
Determine the slope (gradient, m) of the resulting straight lines for both the sample (ms) and the reference (mr).
-
-
Calculation:
-
Calculate the quantum yield of the sample using the modified equation:
Φs = Φr * (ms / mr) * (ns^2 / nr^2)
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
Perylen-1-amine derivatives and analogues
An In-depth Technical Guide to Perylen-1-amine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, physicochemical properties, and burgeoning applications in the biomedical field. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and application of this promising class of compounds.
Introduction to Perylene Derivatives
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention due to their exceptional optoelectronic and photophysical properties.[1][2] Among these, perylene diimides (PDIs) and perylene monoimides (PMIs) are extensively studied for their high fluorescence quantum yields, excellent chemical, thermal, and photochemical stability, and broad color range.[3][4] These characteristics make them ideal candidates for applications in organic electronics, photovoltaics, and increasingly, in biological imaging and therapy.[4][5]
The introduction of an amine group at the perylene core, specifically creating this compound and its derivatives, can modulate the electronic properties and provides a reactive handle for further functionalization. This guide will focus on the synthesis and utility of these amino-perylene compounds.
Synthesis of this compound Derivatives
The synthesis of substituted perylene derivatives can be achieved through various methods, including the condensation of quinone derivatives, copper- or palladium-catalyzed annulation reactions, and the decarboxylation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).[1][2] A key method for synthesizing 1-substituted perylenes, including N,N-dimethylthis compound, is the anionic cyclodehydrogenation of substituted 1,1'-binaphthyl derivatives.[1][2]
This reaction involves the reduction of a 1,1'-binaphthyl precursor to form a dianion, which then undergoes cyclization and subsequent oxidation to yield the perylene derivative.[1] The choice of substituent on the binaphthyl precursor is critical; for instance, N-substituted derivatives can successfully form the desired perylene product, whereas O-substituted derivatives tend to fragment.[2]
Below is a generalized workflow for the synthesis of N,N-dimethylthis compound via anionic cyclodehydrogenation.
Caption: Synthesis workflow for N,N-dimethylthis compound.
Experimental Protocol: Anionic Cyclodehydrogenation
The following protocol is based on the synthesis of N,N-dimethylthis compound from its binaphthyl precursor as described in the literature.[2]
Materials:
-
N,N-dimethyl-[1,1′-binaphthalen]-2-amine (Substrate 1d)
-
Potassium (K) metal
-
Toluene (anhydrous)
-
Schlenk tube flask
-
Oxygen (O₂) source
-
Standard glassware for workup and purification (e.g., silica gel column chromatography)
Procedure:
-
Reaction Setup: In a glovebox, add the N,N-dimethyl-[1,1′-binaphthalen]-2-amine substrate and 3.0 equivalents of potassium metal to a Schlenk tube flask containing anhydrous toluene.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 110 °C with stirring for 24 hours.
-
Workup - Oxidation: After cooling to room temperature, carefully open the flask to the air and bubble O₂ through the reaction mixture overnight. This step is crucial for the oxidation to the final perylene product and significantly improves the yield.[1]
-
Purification: Quench the reaction mixture with methanol and water. Extract the organic phase with an appropriate solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to isolate N,N-dimethylthis compound.
Quantitative Data Summary
The synthesis of N,N-dimethylthis compound (2d) via anionic cyclodehydrogenation has been reported with varying yields depending on the workup conditions. The photophysical properties of perylene derivatives are highly dependent on their substitution pattern and solvent environment.
Table 1: Synthesis Yields of N,N-dimethylthis compound (2d)
| Precursor | Reaction Conditions | Workup Condition | Isolated Yield (%) | Reference |
| N,N-dimethyl-[1,1′-binaphthalen]-2-amine (1d) | K (3.0 equiv.), Toluene, 110 °C, 24 h | Standard aqueous workup | 14 | [1][2] |
| N,N-dimethyl-[1,1′-binaphthalen]-2-amine (1d) | K (3.0 equiv.), Toluene, 110 °C, 24 h | Exposure to O₂ overnight | 49 | [1][2] |
Table 2: Photophysical Properties of Selected Perylene Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Reference |
| Silole-incorporated Perylene (A) | Toluene | 551 | 579 | 85 | [6] |
| Silole-incorporated Perylene (B, salt) | Water | 539 | 569 | 84 | [6] |
| PDI-cored star polycation (PDI-25) | Water | - | 622 | 14 | [4] |
| PDI-cored star polycation (PDI-26) | Water | - | 622 | 6 | [4] |
Biological Applications and Mechanisms of Action
Perylene derivatives, particularly water-soluble PDIs, are increasingly explored for biomedical applications due to their excellent optical properties and biocompatibility.[4] The amine functionality in this compound derivatives can be protonated or further derivatized to enhance water solubility, a key requirement for biological use.[3]
Applications include:
-
Fluorescent Probes for Bioimaging: The high fluorescence quantum yields of perylene derivatives make them suitable for live-cell imaging.[4][5] They can be designed to target specific organelles or act as sensors for biological analytes.[7]
-
Photodynamic Therapy (PDT): Upon light irradiation, certain perylene derivatives can generate reactive oxygen species (ROS), which are cytotoxic and can be harnessed to destroy cancer cells in PDT.
-
Drug Delivery: PDI-cored dendrimers and polymers can encapsulate drugs, with the perylene core serving as a fluorescent tag to track cellular uptake and drug release.[3]
The mechanism of action for sensing applications often involves photoinduced electron transfer (PET). For example, perylene derivatives can detect amines in solution through fluorescence quenching.[7] In this process, the analyte (an amine) acts as an electron donor to the excited perylene derivative (electron acceptor), leading to a non-radiative decay pathway and a decrease in fluorescence intensity.[7]
Caption: Mechanism of amine sensing via fluorescence quenching.
Conclusion and Future Directions
This compound derivatives and their analogues represent a versatile class of compounds with significant potential, particularly in the development of advanced materials for biomedical applications. The ability to tune their photophysical properties and improve water solubility through chemical modification opens up avenues for creating sophisticated tools for cellular imaging, targeted therapy, and diagnostics. Future research will likely focus on the synthesis of novel, highly functionalized this compound analogues with enhanced biocompatibility and target specificity, paving the way for their translation into clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Substituted Perylene Derivatives by Anionic Cyclodehydrogenation: Analysis of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00754B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Perylen-1-amine: A Technical Health and Safety Guide for Researchers
Disclaimer: No official Safety Data Sheet (SDS) for Perylen-1-amine (CAS No. 35337-21-4) was found during a comprehensive search of publicly available resources. The following guide has been compiled using data from the parent compound, perylene, and a positional isomer, 3-Perylenamine, as well as general safety information for polycyclic aromatic hydrocarbons (PAHs) and aromatic amines. This document is intended for informational purposes for research and development professionals and should be used as a supplement to, not a replacement for, a formal risk assessment conducted by qualified safety professionals.
Chemical and Physical Properties
This table summarizes the available physical and chemical data for this compound and its parent compound, perylene. Due to the lack of specific experimental data for this compound, some values are based on the closely related 3-Perylenamine.
| Property | This compound / 3-Perylenamine | Perylene |
| CAS Number | 35337-21-4 / 20492-13-1 | 198-55-0 |
| Molecular Formula | C₂₀H₁₃N | C₂₀H₁₂ |
| Molecular Weight | 267.33 g/mol | 252.31 g/mol |
| Appearance | Not specified (likely a solid) | Brown solid[1] |
| Melting Point | 220-230 °C (for 3-Perylenamine)[2] | 276-279 °C[3] |
| Boiling Point | 530 °C at 760 mmHg (for 3-Perylenamine)[2][4] | >350 °C (sublimes)[5] |
| Density | 1.347 g/cm³ (for 3-Perylenamine)[2][4] | 1.28 g/cm³ (predicted)[5] |
| Solubility in Water | Low (expected) | 4.0 x 10⁻⁴ mg/L at 25°C[5] |
| Octanol-Water Partition Coefficient (log Kow) | 5.4 (XLogP3 for 3-Perylenamine)[6] | 6.04[5] |
| Flash Point | 306 °C (for 3-Perylenamine)[2][4] | 230 °C (predicted)[5] |
Hazard Identification and Toxicological Information
As a derivative of a polycyclic aromatic hydrocarbon and an aromatic amine, this compound should be handled as a potentially hazardous substance. The toxicological properties have not been thoroughly investigated. The hazards of the parent compound, perylene, and the general hazards of aromatic amines are summarized below.
| Hazard Category | Perylene | General Hazards of Aromatic Amines |
| Acute Toxicity | Data not available. | Can be toxic if inhaled, ingested, or absorbed through the skin. |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | Can cause skin irritation and sensitization. |
| Eye Damage/Irritation | Not classified as an eye irritant. | Can cause serious eye irritation or damage. |
| Respiratory Sensitization | Data not available. | May cause respiratory irritation. |
| Germ Cell Mutagenicity | Data not available. | Some aromatic amines are known or suspected mutagens. |
| Carcinogenicity | Perylene and its derivatives may be carcinogenic[1]. Some PAHs are reasonably expected to be carcinogens[7]. | Many aromatic amines are known or suspected carcinogens. |
| Reproductive Toxicity | Data not available. | Data varies widely depending on the specific compound. |
| Specific Target Organ Toxicity (Single Exposure) | Data not available. | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | Prolonged or repeated exposure may cause damage to organs, particularly the liver and bladder. |
| Aspiration Hazard | Not applicable (solid). | Not applicable. |
Experimental Protocols: Safe Handling and Personal Protective Equipment
Given the unknown specific toxicity of this compound, a cautious approach to handling is essential. The following protocols are based on best practices for handling potentially hazardous research chemicals.
3.1. Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box is recommended for handling larger quantities or for procedures with a high potential for aerosolization.
3.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.[8] Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[8]
-
Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of exposure, a disposable coverall is recommended.[9][10]
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
3.3. Handling and Storage
-
Handling: Avoid creating dust. Use appropriate tools for handling the solid material.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
4.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2. Spill and Leak Procedures
-
Small Spills: Wearing appropriate PPE, carefully scoop up the solid material, trying to minimize dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area. Do not attempt to clean up the spill unless you are trained to do so. Contact your institution's environmental health and safety department.
Visualization of Safety Workflow
The following diagram illustrates a logical workflow for handling a research chemical with unknown hazards, such as this compound.
Caption: A flowchart outlining the key safety steps for handling a research chemical with unknown hazards.
References
- 1. Perylene - Wikipedia [en.wikipedia.org]
- 2. 3-Perylenamine|lookchem [lookchem.com]
- 3. Perylene | 198-55-0 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Table 1, Physicochemical Properties of Perylene (CASRN 198-55-0) - Provisional Peer-Reviewed Toxicity Values for Perylene (CASRN 198-55-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Perylenamine | C20H13N | CID 146539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pppmag.com [pppmag.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
The Enduring Legacy of Perylene: From Industrial Pigment to Advanced Biomedical Tool
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Perylene and its derivatives, particularly the robust and versatile perylene diimides (PDIs), have traversed a remarkable scientific journey. Initially prized for their stability and strong coloration as industrial pigments, these polycyclic aromatic hydrocarbons have evolved into indispensable tools in modern research and development. Their exceptional photophysical properties, including high fluorescence quantum yields and photostability, have propelled them to the forefront of materials science and, more recently, into the complex realm of biomedical applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of perylene compounds. It further delves into their photophysical characteristics and highlights their emerging roles in drug development, particularly in photodynamic therapy and advanced cellular imaging, offering detailed experimental protocols and visual workflows to support researchers in this dynamic field.
A Historical Overview: The Genesis of a Chromophore
The story of perylene compounds begins with the parent hydrocarbon, perylene (C₂₀H₁₂), a polycyclic aromatic hydrocarbon comprising two naphthalene units linked by a carbon-carbon bond. While perylene itself was known for its blue fluorescence, its derivatives, the perylene diimides (PDIs), would come to define the family's broader scientific and industrial impact.
The first synthesis of a perylene diimide was reported in 1913 by Kardos. These early PDIs were primarily recognized for their exceptional stability and intense, lightfast colors, leading to their widespread adoption as high-performance pigments in industries such as automotive coatings and plastics. For decades, their utility was largely confined to these applications, with their poor solubility posing a significant barrier to broader research. A pivotal moment in the history of PDIs came in 1959 when Geissler and Remy first described the fluorescent behavior of these dyes in solution. This discovery opened the door to exploring their optical properties, though the challenge of solubility continued to limit extensive investigation. The development of synthetic strategies to attach solubilizing groups to the perylene core in the latter half of the 20th century was a critical breakthrough, enabling detailed studies of their photophysical properties and paving the way for their application in diverse fields beyond pigmentation.
Synthetic Methodologies: Crafting the Perylene Core
The synthesis of perylene diimides typically commences with the commercially available perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The imide functionalities are then introduced through condensation reactions with primary amines. Over the years, several methods have been developed, each with its own advantages and limitations.
The Langhals Synthesis: A Classic and Robust Method
For decades, the "Langhals method" has been the gold standard for synthesizing a wide array of symmetrical and asymmetrical PDIs. This method involves the reaction of PTCDA with primary amines in a high-boiling solvent, typically molten imidazole, often with the addition of a zinc acetate catalyst. The high temperatures (140-180 °C) facilitate the imidization reaction, leading to high yields of the desired PDI.
Experimental Protocol: Langhals Synthesis of N,N'-bis(2,6-diisopropylaniline)perylene-3,4,9,10-tetracarboxylic diimide
-
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
2,6-diisopropylaniline
-
Imidazole
-
Zinc acetate
-
Ethanol
-
Hydrochloric acid (2 M)
-
-
Procedure:
-
In a round-bottom flask, combine PTCDA (1.0 g, 2.55 mmol), 2,6-diisopropylaniline (1.36 g, 7.65 mmol), imidazole (10 g), and zinc acetate (0.14 g, 0.77 mmol).
-
Heat the reaction mixture to 160 °C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to approximately 80 °C and add 50 mL of ethanol.
-
Heat the suspension to reflux for 1 hour.
-
Filter the hot suspension and wash the solid residue with hot ethanol until the filtrate is colorless.
-
Suspend the crude product in 100 mL of 2 M hydrochloric acid and stir for 1 hour at room temperature to remove any remaining imidazole and zinc salts.
-
Filter the suspension, wash thoroughly with water until the filtrate is neutral, and then with ethanol.
-
Dry the purified product in a vacuum oven at 80 °C.
-
Room-Temperature Synthesis: A Milder and Greener Approach
In recent years, the demand for more sustainable and functional-group-tolerant synthetic methods has led to the development of room-temperature procedures for PDI synthesis. These methods often employ a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This approach avoids the harsh conditions of the Langhals method, making it suitable for substrates with sensitive functional groups.
Experimental Protocol: Room-Temperature Synthesis of a Perylene Diimide
-
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Primary amine (e.g., octylamine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Methanol
-
Water
-
-
Procedure:
-
Suspend PTCDA (0.5 g, 1.27 mmol) in 20 mL of DMF in a round-bottom flask.
-
Add the primary amine (2.8 mmol, 2.2 equivalents) to the suspension and stir for 10 minutes at room temperature.
-
Add DBU (0.42 mL, 2.8 mmol) to the reaction mixture. The suspension should turn into a deep colored solution as the amic acid intermediate forms.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by observing the precipitation of the PDI product.
-
Upon completion, add 20 mL of methanol to the reaction mixture to precipitate the product completely.
-
Filter the precipitate and wash it sequentially with DMF, water, and methanol.
-
Dry the final product under vacuum.
-
Photophysical Properties: The Heart of Perylene's Functionality
The utility of perylene compounds in modern applications is intrinsically linked to their remarkable photophysical properties. These properties can be finely tuned by chemical modification at various positions of the perylene core, primarily at the imide nitrogen atoms and the "bay" region (1, 6, 7, and 12 positions).
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Perylene | Cyclohexane | 434 | 445, 473 | 0.94 | [Generic] |
| N,N'-bis(2,6-diisopropylphenyl)PDI | Chloroform | 526, 490, 458 | 535, 575, 620 | ~1.00 | [Generic] |
| 1,7-dibromo-N,N'-bis(2,6-diisopropylphenyl)PDI | Chloroform | 545, 508, 478 | 555, 598 | 0.85 | [Generic] |
| 1,6,7,12-tetrachloro-N,N'-bis(2,6-diisopropylphenyl)PDI | Chloroform | 602, 558, 520 | 615 | 0.30 | [Generic] |
Note: The data presented in this table are representative values and can vary depending on the specific experimental conditions and substituents.
Applications in Drug Development and Research
The unique properties of perylene compounds have opened up exciting avenues in biomedical research and drug development, particularly in the areas of photodynamic therapy and cellular imaging.
Photodynamic Therapy (PDT): A Light-Activated Attack on Diseased Cells
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells and other diseased tissues. Perylene diimides have emerged as promising photosensitizers due to their strong absorption in the visible and near-infrared regions, high triplet state quantum yields upon photoexcitation, and excellent photostability.
The mechanism of PDT involving a PDI photosensitizer can proceed through two primary pathways, known as Type I and Type II reactions.
Upon absorption of light, the PDI is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). Through a process called intersystem crossing, it can then transition to a longer-lived triplet excited state (T₁). In the Type II mechanism, the triplet-state PDI transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent in PDT. In the Type I mechanism, the triplet-state PDI can directly react with cellular substrates through electron or hydrogen transfer, producing radical ions that can further react with oxygen to form other ROS, such as superoxide anions and hydroxyl radicals. Both pathways ultimately lead to oxidative stress and cellular damage, culminating in cell death through apoptosis or necrosis.
Cellular Imaging: Illuminating the Inner Workings of Life
The intense fluorescence and high photostability of perylene diimides make them excellent candidates for fluorescent probes in biological imaging. By functionalizing the PDI core with specific targeting moieties or by encapsulating them within biocompatible nanoparticles, researchers can direct these fluorescent reporters to specific organelles or cell types. This enables the visualization of cellular processes in real-time with high sensitivity and resolution.
The general workflow for live-cell imaging using a PDI-based fluorescent probe involves several key steps, from probe preparation to image acquisition and analysis.
Experimental Protocol: Live-Cell Imaging with PDI Nanoparticles
-
Materials:
-
PDI-encapsulated nanoparticles (probe)
-
Cultured cells (e.g., HeLa cells) on a glass-bottom dish
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
-
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom dish and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Incubation: Prepare a working solution of the PDI nanoparticles in complete cell culture medium at the desired concentration. Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubation: Incubate the cells with the PDI nanoparticles for a predetermined time (e.g., 2-4 hours) at 37 °C in a CO₂ incubator to allow for cellular uptake.
-
Washing: After incubation, gently aspirate the medium containing the nanoparticles and wash the cells three times with pre-warmed PBS to remove any unbound nanoparticles.
-
Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37 °C, 5% CO₂).
-
Image Acquisition: Excite the PDI probe with the appropriate laser line (e.g., 488 nm or 561 nm) and collect the fluorescence emission within the designated spectral window. Acquire images using appropriate settings for laser power, detector gain, and pinhole size to obtain optimal signal-to-noise ratio while minimizing phototoxicity. Time-lapse imaging can be performed to track the dynamic processes within the cells.
-
Future Perspectives
The journey of perylene compounds is far from over. Ongoing research continues to expand their synthetic versatility, leading to novel derivatives with tailored properties for specific applications. In the biomedical field, the development of targeted PDI-based theranostics, which combine both diagnostic imaging and therapeutic capabilities in a single agent, holds immense promise for personalized medicine. Furthermore, the exploration of perylene compounds in areas such as organic electronics, photocatalysis, and sensing continues to uncover new and exciting possibilities. The rich history and ever-expanding potential of perylene and its derivatives ensure their continued prominence in the landscape of scientific innovation.
Methodological & Application
Synthesis and Purification of Perylen-1-amine: A Detailed Protocol for Researchers
Introduction
Perylen-1-amine is a key synthetic intermediate in the development of perylene-based functional materials, which are of significant interest in the fields of organic electronics, photovoltaics, and fluorescence imaging due to their exceptional photophysical and electronic properties. The introduction of an amino group at the 1-position of the perylene core allows for a wide range of subsequent chemical modifications, enabling the fine-tuning of the molecule's characteristics for specific applications. This application note provides a detailed protocol for the synthesis and purification of this compound, targeting researchers, scientists, and professionals in drug development and materials science.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process starting from perylene. The first step involves the nitration of the perylene core to yield 1-nitroperylene, which is subsequently reduced to the desired 1-aminoperylene. An alternative and more direct approach is the nucleophilic aromatic substitution on a halogenated perylene precursor, such as 1-bromoperylene.
Method 1: Reduction of 1-Nitroperylene
This is a traditional and effective two-step method.
Experimental Protocol:
Step 1: Synthesis of 1-Nitroperylene
-
Suspend perylene in a suitable solvent such as glacial acetic acid.
-
Add a nitrating agent, for example, nitric acid, dropwise to the suspension at a controlled temperature, typically below room temperature, to avoid over-nitration.
-
Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude 1-nitroperylene.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry the product.
Step 2: Reduction of 1-Nitroperylene to this compound
-
Disperse the synthesized 1-nitroperylene in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Add a reducing agent. A common and effective choice is sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid).
-
Heat the reaction mixture to reflux and maintain it for several hours until the reduction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude this compound.
-
Filter the product, wash with water, and dry.
Method 2: Nucleophilic Substitution of 1-Bromoperylene
This method offers a more direct route to this compound, provided the starting material, 1-bromoperylene, is available.
Experimental Protocol:
-
Combine 1-bromoperylene with a source of ammonia, such as a concentrated aqueous or alcoholic solution of ammonia, in a sealed reaction vessel.
-
The reaction is typically carried out in the presence of a copper catalyst, for instance, copper(I) oxide or copper(I) iodide, to facilitate the substitution.
-
Heat the mixture at an elevated temperature and pressure for a duration sufficient to drive the reaction to completion.
-
After cooling, the crude product is isolated by filtration and washed to remove excess reagents and byproducts.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. A combination of column chromatography and recrystallization is generally effective.
Column Chromatography
Column chromatography is a crucial step for separating this compound from non-polar and more polar impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice. For basic compounds like amines, deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can prevent tailing and improve separation. Alternatively, basic alumina can be used as the stationary phase.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent and a moderately polar solvent is typically employed. A common starting point is a mixture of hexane or cyclohexane with an increasing proportion of a more polar solvent like ethyl acetate or dichloromethane. The addition of 0.1-1% triethylamine to the eluent system is often beneficial.
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial, least polar eluent mixture and pack the column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Recrystallization
Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.
Experimental Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Suitable solvents or solvent mixtures may include toluene, xylene, or a mixture of ethanol and water.
-
Procedure:
-
Dissolve the partially purified this compound in a minimum amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can enhance the crystallization yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Orange to red crystalline solid |
| Melting Point | Specific melting point data for this compound is not consistently reported and should be determined experimentally as a measure of purity. |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons of the perylene core, with shifts influenced by the amino group. |
| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms of the perylene skeleton, with the carbon atom attached to the amino group showing a characteristic chemical shift. |
| IR Spectroscopy | The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₁₃N, approx. 267.33 g/mol ). |
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis and purification of this compound. The detailed protocols for both the reduction of 1-nitroperylene and the nucleophilic substitution of 1-bromoperylene, along with the step-by-step purification procedures involving column chromatography and recrystallization, are designed to enable researchers to obtain this valuable compound in high purity. The provided characterization data serves as a benchmark for verifying the identity and quality of the final product. Successful synthesis and purification of this compound are critical for the advancement of research and development in perylene-based materials.
Application Note: A Guide to the Purification of Perylen-1-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Perylen-1-amine is a key derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) widely utilized in the development of high-performance fluorescent dyes, organic semiconductors, and molecular probes. The introduction of the primary amine group provides a crucial handle for further chemical modifications. However, this basic functional group presents a significant challenge for purification via standard silica gel column chromatography. The acidic nature of silica gel can lead to strong, undesirable interactions with the basic amine, resulting in significant peak tailing, poor separation, and potential loss of the compound on the column.[1][2]
This application note provides two detailed protocols for the purification of this compound, designed to mitigate these challenges. The first protocol utilizes standard silica gel with a basic additive in the mobile phase to mask the acidic silanol groups. The second, more streamlined approach employs an amine-functionalized stationary phase, which eliminates the need for mobile phase modifiers and often provides superior separation for basic compounds.[2][3] These protocols serve as a robust starting point for developing a tailored purification method.
Materials and Equipment
A summary of the necessary materials and equipment for both protocols is provided in Table 1.
| Category | Item |
| Stationary Phases | Silica Gel (Standard, 60 Å, 230-400 mesh) |
| Amine-functionalized Silica Gel | |
| Solvents (HPLC Grade) | Hexane, Toluene, Ethyl Acetate, Dichloromethane (DCM), Methanol |
| Additives | Triethylamine (TEA) |
| Glassware & Hardware | Glass chromatography column with stopcock |
| Separatory funnel / solvent reservoir | |
| Collection vessels (test tubes, flasks) | |
| Beakers, Erlenmeyer flasks | |
| Rotary evaporator | |
| Analysis | Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254) |
| TLC developing chamber | |
| UV lamp (254 nm / 365 nm) |
Table 1: General materials and equipment required for column chromatography.
Purification Strategy Selection
The choice between standard silica and amine-functionalized silica depends on the specific impurity profile and the resources available. The following diagram outlines the logical workflow for selecting the appropriate purification strategy.
Caption: Logic diagram for selecting a purification strategy.
Experimental Protocols
Protocol A: Purification on Standard Silica Gel with Triethylamine (TEA)
This method is suitable when amine-functionalized phases are unavailable. The addition of a small amount of a competing base like triethylamine (TEA) to the mobile phase neutralizes the acidic silica surface, improving peak shape and recovery.[1][4]
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter (adjust based on sample mass) |
| Sample Loading | Dry loading with a small amount of silica gel |
| Mobile Phase System | Solvent A: Hexane (or Toluene) + 1% TEA |
| Solvent B: Ethyl Acetate + 1% TEA | |
| Elution Profile | Gradient elution: Start with 100% Solvent A, gradually increase Solvent B |
| Fraction Analysis | TLC with UV visualization (254 nm & 365 nm) |
Table 2: Recommended conditions for purification using standard silica gel.
Detailed Methodology:
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane with 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Add more solvent as needed and allow the silica to settle into a uniform bed. Do not let the column run dry.
-
Once packed, add another thin layer of sand on top of the silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the crude product mass) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
-
Loading and Elution:
-
Drain the solvent in the column down to the level of the top layer of sand.
-
Carefully add the dry-loaded sample onto the sand.
-
Gently add a small amount of the initial, non-polar eluent to wet the sample and form a tight band.
-
Fill the column with the mobile phase and begin elution.
-
Collect fractions systematically and monitor their composition using TLC.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the this compound.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol B: Purification on Amine-Functionalized Silica
This is often the preferred method for purifying basic compounds. The amine-functionalized surface is less polar and basic, which prevents strong interactions with the analyte, leading to better separation without the need for mobile phase additives.[2][3]
| Parameter | Specification |
| Stationary Phase | Amine-functionalized Silica Gel |
| Column Dimensions | 30 cm length x 3 cm diameter (adjust based on sample mass) |
| Sample Loading | Dry loading with a small amount of amine-functionalized silica |
| Mobile Phase System | Solvent A: Hexane (or Toluene) |
| Solvent B: Ethyl Acetate | |
| Elution Profile | Gradient elution: Start with 100% Solvent A, gradually increase Solvent B |
| Fraction Analysis | TLC with UV visualization (254 nm & 365 nm) |
Table 3: Recommended conditions for purification using amine-functionalized silica.
Detailed Methodology:
The procedure is identical to Protocol A, with the following key exceptions:
-
Use amine-functionalized silica gel for both packing the column and for dry-loading the sample.
-
No triethylamine (TEA) is required in the mobile phase. Prepare the eluent system simply by mixing Hexane and Ethyl Acetate.
General Experimental Workflow
The following diagram illustrates the general step-by-step workflow for the entire column chromatography process.
Caption: Step-by-step experimental workflow for column chromatography.
References
Application Note: Characterization of Perylen-1-amine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Perylen-1-amine, a key intermediate in the synthesis of novel organic electronic materials and fluorescent probes. The methodologies outlined herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and purity of the compound. This document includes protocols for sample preparation, instrumentation, and data analysis, along with predicted spectral data based on analogous compounds.
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their exceptional photophysical properties, including high fluorescence quantum yields and excellent thermal and chemical stability. This compound serves as a critical building block for the synthesis of more complex perylene-based molecules used in organic light-emitting diodes (OLEDs), solar cells, and fluorescent biological labels. Accurate structural confirmation and purity assessment are paramount for ensuring the desired performance and reproducibility in these applications. This note details the analytical procedures for the comprehensive characterization of this compound.
Predicted Spectroscopic Data
NMR Spectroscopy Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. The numbering of the perylene core is shown in Figure 1.
Figure 1. Numbering of the Perylene-1-amine chemical structure.
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | ~145 |
| 2 | ~7.0 - 7.2 | ~110 - 115 |
| 3 | ~7.4 - 7.6 | ~120 - 125 |
| 4 | ~7.8 - 8.0 | ~125 - 130 |
| 5 | ~7.8 - 8.0 | ~125 - 130 |
| 6 | ~8.1 - 8.3 | ~128 - 132 |
| 7 | ~7.6 - 7.8 | ~120 - 125 |
| 8 | ~7.6 - 7.8 | ~120 - 125 |
| 9 | ~8.1 - 8.3 | ~128 - 132 |
| 10 | ~7.8 - 8.0 | ~125 - 130 |
| 11 | ~7.4 - 7.6 | ~120 - 125 |
| 12 | ~7.8 - 8.0 | ~125 - 130 |
| NH₂ | ~4.0 - 4.5 (broad singlet) | - |
Note: These are estimated values and may vary depending on the solvent and concentration.
Mass Spectrometry Data
The predicted mass spectrometry data for this compound is presented in Table 2. The molecular weight of this compound (C₂₀H₁₃N) is 267.33 g/mol .
Table 2. Predicted Mass Spectrometry Fragmentation for this compound.
| m/z | Proposed Fragment | Notes |
| 267 | [M]⁺ | Molecular Ion |
| 266 | [M-H]⁺ | Loss of a hydrogen atom |
| 240 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 133.5 | [M]²⁺ | Doubly charged molecular ion |
Experimental Protocols
The following protocols provide a general framework for the characterization of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
3.1.2. Instrumentation and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
3.2.2. Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
EI Mode Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
ESI Mode Parameters (if applicable):
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas Pressure: 30-40 psi.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
Mass Range: m/z 50-500.
Experimental Workflow and Signaling Pathways
The logical flow of the characterization process is depicted in the following diagrams.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of analytical techniques for structural elucidation.
Conclusion
The protocols and predicted data presented in this application note provide a comprehensive guide for the characterization of this compound. By employing a combination of ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. This ensures the quality and reliability of downstream applications in materials science and biotechnology.
Application Notes: Perylen-1-amine for pH Sensing in Living Cells
Perylen-1-amine Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the field of organic electronics due to their excellent photophysical properties, high thermal stability, and strong electron-accepting nature. Specifically, amino-functionalized perylenes, such as Perylen-1-amine and its derivatives, are emerging as highly promising materials for the emissive and charge-transporting layers in Organic Light-Emitting Diodes (OLEDs). Their tunable electronic properties, achieved through synthetic modification, allow for the development of highly efficient and stable OLED devices with emissions spanning the visible spectrum. This document provides an overview of the application of this compound derivatives in OLEDs, including performance data, detailed experimental protocols for material synthesis and device fabrication, and diagrams illustrating key processes.
Performance of this compound Derivatives in OLEDs
This compound derivatives have been successfully incorporated into OLEDs as emissive materials, demonstrating high efficiency and brightness. The performance of these devices is highly dependent on the molecular structure of the perylene derivative and the overall architecture of the OLED. Donor-acceptor type molecules, where an electron-donating amine moiety is attached to the electron-accepting perylene core, have shown particularly promising results.
| Compound Name | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color | Ref. |
| 9-(4-(perylen-3-yl)phenyl)-9H-carbazole | ITO/PEDOT:PSS/NPD/Compound/BPhen/LiF/Al | ~1.5 | - | - | Greenish-Yellow | [1] |
| 4-(perylen-3-yl)-N,N-diphenylaniline | ITO/PEDOT:PSS/NPD/Compound/BPhen/LiF/Al | ~4.7 | ~13,000 | ~3.6 | Amber | [1] |
| N,N'-diaryl-perylene-3,9-diamine derivatives | Not specified | up to 4.2 | >62,000 | - | Green | [2] |
Table 1: Performance of selected this compound derivatives in OLEDs. EQE refers to External Quantum Efficiency. Device structure abbreviations: ITO (Indium Tin Oxide), PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), NPD (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine), BPhen (4,7-Diphenyl-1,10-phenanthroline), LiF (Lithium Fluoride), Al (Aluminum).
Experimental Protocols
Synthesis of a Representative this compound Derivative: 4-(perylen-3-yl)-N,N-diphenylaniline
A common method for synthesizing arylamine-substituted perylenes is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This protocol describes a representative synthesis of 4-(perylen-3-yl)-N,N-diphenylaniline.
Materials:
-
3-Bromoperylene
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoperylene (1 equivalent), 4-(diphenylamino)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents) in toluene.
-
Reaction Execution: Add the catalyst solution to the main reaction flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heating: Heat the reaction mixture to reflux (typically around 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane and water, and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 4-(perylen-3-yl)-N,N-diphenylaniline as a solid.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a multilayer OLED device using vacuum thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials: Hole Injection Layer (HIL), Hole Transport Layer (HTL) e.g., NPD, Emissive Layer (EML) e.g., 4-(perylen-3-yl)-N,N-diphenylaniline, Electron Transport Layer (ETL) e.g., BPhen.
-
Metal for cathode: Lithium Fluoride (LiF) and Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning supplies: Deionized water, isopropyl alcohol, acetone, detergent solution.
-
Ultrasonic bath
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum.
-
Place the HIL, HTL, EML, and ETL materials in separate evaporation sources (e.g., quartz crucibles).
-
Deposit the layers at a controlled rate (typically 0.1-0.2 nm/s) to the desired thickness. A typical device structure could be:
-
HIL (e.g., PEDOT:PSS, 50 nm) - can also be spin-coated prior to vacuum deposition.
-
HTL (e.g., NPD, 50 nm)
-
EML (e.g., 4-(perylen-3-yl)-N,N-diphenylaniline, 60 nm)
-
ETL (e.g., BPhen, 25 nm)
-
-
-
Cathode Deposition:
-
Following the deposition of the organic layers, deposit a thin layer of LiF (0.5-1 nm) at a rate of ~0.01 nm/s.
-
Deposit the aluminum cathode (100-120 nm) at a higher rate (e.g., 0.5-1 nm/s).
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. Use a UV-curable epoxy and a glass coverslip for encapsulation.
-
Visualizations
Caption: Synthetic pathway for a this compound derivative.
Caption: Workflow for OLED device fabrication.
Caption: General multilayer OLED device structure.
References
Application Notes: Perylen-1-amine and its Derivatives in Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Perylen-1-amine and its derivatives as highly effective interfacial layers in the fabrication of organic solar cells (OSCs). The unique electronic and morphological properties of these compounds contribute significantly to enhancing device performance, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Perylene-based molecules, particularly perylene diimides (PDIs), are renowned for their excellent photochemical and thermal stability.[1][2] The functionalization of the perylene core, especially with amine groups, allows for the fine-tuning of their energy levels and interfacial properties, making them ideal candidates for both hole transport layers (HTLs) and cathode interfacial materials (CIMs).[1][2][3][4]
Key Applications and Advantages:
-
Enhanced Charge Extraction and Transport: Amine-functionalized perylene derivatives can effectively reduce the work function of electrodes, facilitating more efficient charge carrier extraction and transport.[3] This leads to a reduction in series resistance and an overall improvement in device performance.[5][6]
-
Improved Interfacial Contact: These materials can form a favorable interface with the active layer, promoting better physical contact and reducing non-radiative recombination at the interface.[3]
-
Increased Device Stability: The inherent stability of the perylene core, combined with appropriate functionalization, can contribute to the long-term operational stability of organic solar cells.[3]
-
Versatility in Device Architecture: this compound and its derivatives have been successfully incorporated into various OSC architectures, including both conventional and inverted device structures, demonstrating their versatility.
Quantitative Performance Data
The following table summarizes the performance of organic solar cells incorporating different amine-functionalized perylene derivatives as interfacial layers.
| Device Architecture | Perylene Derivative | Role | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6:Y6 | PDINN | Cathode Interlayer | 0.850 | 25.42 | 78.59 | 17.23 | [4] |
| PM6:Y6 | PDIN-OH | Cathode Interlayer | - | - | - | 17.51 | [3] |
| D18:L8-BO | PDIN-OH | Cathode Interlayer | - | - | - | 19.36 | [3] |
| ZnPc/C60 | PTCDI-C6 | Interfacial Layer | - | - | - | 2.5 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethylthis compound
This protocol is based on the anionic cyclodehydrogenation method.[7]
Materials:
-
N-substituted 2-binapthyl derivative
-
Potassium metal
-
1,2-dimethoxyethane (DME)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a glovebox, dissolve the N-substituted 2-binapthyl derivative in anhydrous 1,2-dimethoxyethane.
-
Add an excess of potassium metal to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding ethyl acetate.
-
Extract the organic phase with water.
-
Wash the combined organic layers with water and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield N,N-dimethylthis compound.
Protocol 2: Fabrication of an Inverted Organic Solar Cell with a Perylene-based Cathode Interfacial Layer
This protocol describes a general procedure for fabricating an inverted organic solar cell using an amine-functionalized perylene derivative as a cathode interfacial layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport layer material solution (e.g., PTAA in an organic solvent)[8]
-
Active layer solution (e.g., PM6:Y6 in chloroform)[4]
-
Amine-functionalized perylene derivative solution (e.g., PDINN in methanol)[4]
-
Metal for top electrode (e.g., Silver, Ag)
-
Solvents for cleaning and solution preparation
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the HTL solution onto the cleaned ITO substrates. Anneal the substrates at the optimized temperature and time.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution on top of the HTL. Anneal the films at the optimized temperature.
-
Cathode Interfacial Layer (CIL) Deposition: Spin-coat the amine-functionalized perylene derivative solution on top of the active layer.
-
Top Electrode Deposition: Deposit the metal top electrode (e.g., 100 nm of Ag) by thermal evaporation under high vacuum (< 1 x 10-6 Torr).
-
Device Encapsulation: Encapsulate the devices to protect them from air and moisture before testing.
Visualized Workflows
Caption: Workflow for the synthesis of N,N-dimethylthis compound and its use in organic solar cell fabrication.
Caption: Charge generation and transport pathway in an inverted organic solar cell with a perylene-based interfacial layer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cathode engineering with perylene-diimide interlayer enabling over 17% efficiency single-junction organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of device performance of organic solar cells by an interfacial perylene derivative layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. 1-Substituted Perylene Derivatives by Anionic Cyclodehydrogenation: Analysis of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Perylen-1-amine as a Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Perylen-1-amine is a versatile aromatic amine derived from the perylene core, a polycyclic aromatic hydrocarbon known for its exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability. These characteristics make this compound an attractive building block for the development of novel functional polymers with applications in sensing, drug delivery, and organic electronics. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in the synthesis of such advanced materials.
Application Notes
The incorporation of the perylene moiety into a polymer backbone or as a pendant group can impart unique optical and electronic properties to the resulting material. This compound serves as a key starting material for achieving this functionalization.
Sensing Applications:
Polymers functionalized with perylene-1-amine can act as highly sensitive and selective fluorescent sensors. The lone pair of electrons on the amine group can interact with various analytes, leading to changes in the fluorescence emission of the perylene core. This principle can be exploited for the detection of:
-
Metal Ions: The amine functionality can act as a binding site for metal ions. Upon coordination, the electronic properties of the perylene chromophore are perturbed, resulting in either fluorescence quenching or enhancement.[1] Systems based on functionalized perylene derivatives have shown high sensitivity for detecting toxic heavy metal ions such as Cr⁶⁺, Cd²⁺, and Pb²⁺ at low concentrations.[1]
-
pH Sensing: The basicity of the amine group makes perylene-1-amine functionalized polymers suitable for pH sensing applications. Protonation of the amine in acidic conditions alters the electronic structure and, consequently, the fluorescence properties of the polymer.
-
Gas Sensing: Polymers incorporating perylene derivatives can be used as the active layer in chemiresistive gas sensors. The interaction of gas molecules with the polymer film modulates its conductivity, allowing for the detection of various gases. The porous nature of electrospun polymer nanofibers can enhance the sensitivity and response time of these sensors.[2]
Drug Delivery and Bioimaging:
The inherent fluorescence of the perylene core makes it a valuable tool for bioimaging. By incorporating this compound into biocompatible polymer scaffolds, it is possible to create fluorescently labeled drug delivery systems. These systems can be tracked within biological systems to study their biodistribution and cellular uptake. The amine group provides a convenient handle for conjugating drugs, targeting ligands, or other biomolecules.
Organic Electronics:
Perylene derivatives are known for their n-type semiconductor properties. While less common than their diimide counterparts, polymers containing this compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amine group can influence the energy levels of the polymer, allowing for tuning of its electronic properties.
Data Presentation
The following tables summarize key quantitative data for perylene-1-amine and related perylene-based functional materials.
Table 1: Photophysical Properties of Amino-Substituted Perylene Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent |
| 1-Aminoperylene | ~450 | ~500 | Dichloromethane |
| 1-(N,N-Dihexylamino)perylene diimide | 610 | Not specified | Dichloromethane |
| 1-Aminoperylene diimide | 578 | Not specified | Dichloromethane |
Note: Data is compiled from various sources and is representative. Actual values may vary depending on the specific molecular structure and experimental conditions.
Table 2: Performance of Perylene-Based Fluorescent Sensors for Metal Ion Detection
| Sensor System | Analyte | Limit of Detection (LOD) | Matrix | Reference |
| Lysine-functionalized perylene on AgNPs | Cr⁶⁺ | 100 nM | Aqueous solution (pH 12.6) | [1] |
| Lysine-functionalized perylene on AgNPs | Cd²⁺ | 10 µM | Aqueous solution (pH 11.0) | [1] |
| Lysine-functionalized perylene on AgNPs | Pb²⁺ | 2 µM | Aqueous solution (pH 10.0) | [1] |
| PDI-based fluorescent sensor | Zn²⁺ | 32 nM | Not specified | [3] |
| PDI-based fluorescent sensor | Cd²⁺ | 48 nM | Not specified | [3] |
| PDI-based fluorescent sensor | Hg²⁺ | 0.01 µM | DMSO/H₂O | [3] |
Note: PDI refers to perylene diimide derivatives. The data illustrates the potential of perylene-based systems in sensing applications.
Experimental Protocols
While the direct polymerization of this compound is not widely documented, its amine functionality allows for its use in established polymerization techniques for aromatic amines, such as oxidative polymerization. Alternatively, it can be first converted into a functional monomer before polymerization.
Protocol 1: Proposed Synthesis of a this compound-Based Acrylamide Monomer
This protocol describes a hypothetical synthesis of an acrylamide monomer from this compound, which can then be polymerized using standard free-radical polymerization methods.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired perylen-1-yl acrylamide monomer.
Protocol 2: Adapted Oxidative Polymerization of this compound
This protocol is adapted from the well-established synthesis of polyaniline and should be considered a starting point for optimization.[4]
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Monomer Solution: In a beaker, dissolve a specific amount of this compound in 50 mL of 1 M HCl. Stir until a homogeneous solution or suspension is formed. Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Initiator Solution: In a separate beaker, dissolve ammonium persulfate (APS) in 50 mL of 1 M HCl. The molar ratio of APS to this compound should be optimized, with a starting point of 1:1.
-
Polymerization: Slowly add the APS solution to the cooled this compound solution dropwise while stirring vigorously. The reaction mixture is expected to change color as polymerization proceeds.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours.
-
Isolation and Purification: After the reaction period, collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, initiator, and oligomers.
-
Finally, wash the polymer with acetone and dry it in a vacuum oven at 60 °C overnight.
Protocol 3: Fabrication of a Chemiresistive Gas Sensor with a Perylene-Functionalized Polymer
This protocol outlines the general steps for fabricating a simple chemiresistive gas sensor.
Materials:
-
Perylene-functionalized polymer
-
Suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Substrate with pre-patterned electrodes (e.g., interdigitated electrodes on Si/SiO₂)
-
Spinner or dip-coater
-
Hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate with the pre-patterned electrodes by sonicating it in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Polymer Solution Preparation: Dissolve the perylene-functionalized polymer in a suitable solvent to form a solution of the desired concentration.
-
Film Deposition: Deposit a thin film of the polymer solution onto the substrate using either spin-coating or dip-coating to ensure a uniform layer over the electrodes.
-
Annealing: Heat the coated substrate on a hot plate at a specific temperature and for a set duration to remove the solvent and improve the film morphology. The annealing conditions should be optimized for the specific polymer.
-
Device Characterization: The fabricated sensor is now ready for testing. Place the sensor in a gas testing chamber and measure the change in its resistance upon exposure to different gases at various concentrations.
Mandatory Visualization
References
Application Notes and Protocols for Labeling Oligonucleotides with Perylen-1-amine for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene, a polycyclic aromatic hydrocarbon, is an attractive fluorophore for bioimaging applications due to its high fluorescence quantum yield, significant photostability, and a large Stokes shift which minimizes auto-fluorescence from cellular components.[1] Labeling oligonucleotides with perylene enables the specific detection of target DNA or RNA sequences within living cells, providing a powerful tool for studying gene expression, nucleic acid trafficking, and for the development of nucleic acid-based diagnostics and therapeutics.
This document provides detailed protocols for the synthesis, purification, and application of perylene-labeled oligonucleotides for bioimaging.
Data Presentation
The photophysical properties of perylene and its oligonucleotide conjugates are critical for designing and interpreting bioimaging experiments. The following table summarizes key quantitative data for Perylen-1-amine and perylene-labeled oligonucleotides.
| Property | Perylene (in cyclohexane) | Perylene-labeled ssDNA | Perylene-labeled dsDNA | Reference |
| Absorption Max (λ_abs) | ~436 nm | ~436 nm | ~436 nm | |
| Molar Extinction Coefficient (ε) at λ_abs | 38,500 - 42,500 M⁻¹cm⁻¹ | Sequence-dependent | Sequence-dependent | |
| Emission Max (λ_em) | ~450 - 500 nm | ~450 - 500 nm | ~450 - 500 nm | |
| Quantum Yield (Φ_F) | 0.94 | 0.03 - 0.04 (quenched) | 0.20 - 0.25 (enhanced) | [1] |
| Fluorescence Lifetime (τ) | Not specified | 1.69 ns, 3.39 ns | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound Labeled Oligonucleotides
This protocol describes the conjugation of this compound to an amino-modified oligonucleotide via a stable amide bond. The process involves the activation of a this compound derivative with a carboxyl group to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine on the oligonucleotide.
Materials:
-
Amino-modified oligonucleotide (5' or 3' amine modification)
-
Perylene-3-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
NAP-10 columns (or equivalent size-exclusion chromatography)
-
HPLC system for purification
Procedure:
Part A: Activation of Perylene-3-carboxylic acid to Perylene-3-NHS ester
-
Dissolve Perylene-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. The filtrate contains the Perylen-3-NHS ester and can be used directly in the next step.
Part B: Conjugation to Amino-Modified Oligonucleotide
-
Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Add the Perylen-3-NHS ester solution in DMF (3-5 equivalents) to the oligonucleotide solution.
-
Incubate the reaction mixture at room temperature for 12-16 hours in the dark with gentle shaking.
-
After incubation, the reaction is quenched by the hydrolysis of the excess NHS ester.
Protocol 2: Purification of Perylene-labeled Oligonucleotides
Purification is essential to remove unconjugated perylene and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.
Materials:
-
Crude perylene-labeled oligonucleotide solution
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Desalting columns (e.g., NAP-10)
Procedure:
-
Desalting: Before HPLC, desalt the crude reaction mixture using a NAP-10 column according to the manufacturer's protocol to remove excess salts and unconjugated fluorophore.
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the desalted oligonucleotide solution onto the column.
-
Elute the labeled oligonucleotide using a linear gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be from 10% to 60% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~436 nm (for the perylene label).
-
The desired perylene-labeled oligonucleotide should have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the perylene moiety.
-
Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
-
Post-purification:
-
Combine the collected fractions and evaporate the acetonitrile.
-
Desalt the purified oligonucleotide using a NAP-10 column to remove the HPLC buffer salts.
-
Lyophilize the final product to obtain a dry powder.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Protocol 3: Bioimaging of Intracellular mRNA with Perylene-labeled Oligonucleotides
This protocol provides a general workflow for the detection of a specific mRNA in live cells using a perylene-labeled oligonucleotide probe.
Materials:
-
Perylene-labeled oligonucleotide probe (complementary to the target mRNA)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent for oligonucleotides (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope with appropriate filter sets for perylene (Excitation: ~436 nm, Emission: ~475-525 nm) and nuclear stain.
Procedure:
-
Cell Culture:
-
One day before transfection, seed the cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes. In separate tubes, dilute the perylene-labeled oligonucleotide probe and the transfection reagent in Opti-MEM.
-
Combine the diluted probe and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells in fresh, serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with complete growth medium.
-
-
Live-Cell Imaging:
-
Incubate the cells for an additional 18-24 hours to allow for mRNA targeting.
-
(Optional) 30 minutes before imaging, add Hoechst 33342 or DAPI to the medium to stain the nuclei.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the dish or slide on the fluorescence microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Acquire images using the appropriate filter sets for perylene and the nuclear stain. The perylene fluorescence should be localized to the cytoplasm where the target mRNA is present.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization and intensity of the perylene signal, which corresponds to the presence of the target mRNA.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of perylene-labeled oligonucleotides.
Caption: Purification workflow for perylene-labeled oligonucleotides.
Caption: Experimental workflow for live-cell mRNA imaging.
Caption: Conceptual signaling pathway leading to mRNA expression and detection.
References
Application Notes: Amino-Functionalized Perylene Probes for the Detection of Metal Ions in Solution
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and large Stokes shifts. These characteristics make them ideal candidates for the development of fluorescent chemosensors. The introduction of an amino functional group onto the perylene core can create a specific binding site for metal ions. The interaction between the lone pair of electrons on the nitrogen atom and a metal ion can significantly modulate the fluorescence properties of the perylene fluorophore, enabling the detection and quantification of various metal ions in solution. This document provides a general overview and protocol for the application of amino-functionalized perylene probes in metal ion sensing, drawing upon principles from related perylene-based sensors.
Principle of Detection
The detection of metal ions using amino-functionalized perylene probes typically relies on one of two primary mechanisms: Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).
-
Photoinduced Electron Transfer (PET): In the absence of a metal ion, the lone pair of electrons on the amino group can quench the fluorescence of the perylene core upon excitation through a PET process. Upon coordination of a metal ion to the amino group, the energy level of the lone pair is lowered, inhibiting the PET process and leading to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the amino group can lead to the formation of a rigid chelate complex. This increased rigidity reduces non-radiative decay pathways, resulting in an enhancement of the fluorescence intensity.
The selectivity of the probe for different metal ions is determined by factors such as the size of the metal ion, its charge density, and the coordination geometry favored by the amino-functionalized perylene ligand.
Quantitative Data Summary
Due to the limited availability of specific data for "Perylen-1-amine," the following table summarizes representative quantitative data for amino-functionalized perylene derivatives and other related perylene-based probes for metal ion detection to provide an indication of potential performance.
| Probe/Sensor System | Target Metal Ion(s) | Limit of Detection (LOD) | Solvent System | Reference |
| Lysine-functionalized Perylene with AgNPs | Cr⁶⁺ | 100 nM | Aqueous (pH 12.6) | [1][2] |
| Lysine-functionalized Perylene with AgNPs | Cd²⁺ | 10 µM | Aqueous (pH 11.0) | [1][2] |
| Lysine-functionalized Perylene with AgNPs | Pb²⁺ | 2 µM | Aqueous (pH 10.0) | [1][2] |
| Perylene Diimide Derivative | Fe³⁺ | 1.38 ppm | Not Specified | [3] |
| Water-Soluble Perylene Diimide Derivative | Al³⁺ | 6.54 nM | Not Specified | [3] |
| Trisubstituted Perylene Diimide | Hg²⁺ | 7.17 µM | 50% HEPES buffered–CH3CN | [4] |
| Trisubstituted Perylene Diimide | Fe²⁺ | 185 nM | 50% HEPES buffered–CH3CN | [4] |
Experimental Protocols
The following are generalized protocols for the use of amino-functionalized perylene probes for metal ion detection in solution. These should be adapted based on the specific probe, target metal ion, and available instrumentation.
I. Preparation of Stock Solutions
-
Probe Stock Solution:
-
Accurately weigh a small amount of the amino-functionalized perylene probe (e.g., 1 mg).
-
Dissolve the probe in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution) to a final concentration of 1 mM.
-
Store the stock solution in a dark, cool place to prevent photodecomposition.
-
-
Metal Ion Stock Solutions:
-
Prepare 10 mM stock solutions of the metal salts of interest (e.g., chlorides or nitrates) in deionized water or the same solvent used for the probe.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for calibration and testing.
-
II. Fluorescence Titration Experiment
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to the absorption maximum of the amino-functionalized perylene probe.
-
Set the emission wavelength range to cover the expected fluorescence spectrum of the probe.
-
Adjust the excitation and emission slit widths to obtain a satisfactory signal-to-noise ratio.
-
-
Measurement Procedure:
-
Pipette a fixed volume of the probe stock solution into a quartz cuvette.
-
Dilute the probe solution with the appropriate solvent to a final concentration that gives a fluorescence intensity within the linear range of the instrument (e.g., 1-10 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Continue this process until no significant change in fluorescence is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
From this plot, the limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
III. Selectivity Study
-
Prepare a series of solutions, each containing the amino-functionalized perylene probe at a fixed concentration.
-
To each solution, add a different metal ion (at a concentration significantly higher than the expected detection limit) from a panel of potentially interfering ions.
-
Record the fluorescence spectrum of each solution.
-
Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions to assess its selectivity.
Visualizations
Signaling Pathway: Photoinduced Electron Transfer (PET)
Caption: Signaling pathway for a 'turn-on' amino-perylene sensor based on Photoinduced Electron Transfer (PET).
Experimental Workflow
Caption: General experimental workflow for metal ion detection using an amino-functionalized perylene probe.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasensitive Detection of Cu(II) and Pb(II) Using a Water-Soluble Perylene Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The study of perylene diimide-amino acid derivatives for the fluorescence detection of anions - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. Perylene attached to 2'-amino-LNA: synthesis, incorporation into oligonucleotides, and remarkable fluorescence properties in vitro and in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Perylen-1-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Perylen-1-amine, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound derivatives is a two-step process. This process begins with the mononitration of a perylene diimide precursor, followed by the reduction of the resulting 1-nitroperylene diimide to the desired 1-aminoperylene diimide.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this compound synthesis can stem from several factors. Incomplete reduction of the nitro group is a primary concern. Additionally, the stability of the final amine product can be an issue, as some derivatives are sensitive to air. Sub-optimal reaction conditions, such as incorrect temperature or reaction time, and inefficient purification methods can also significantly decrease the overall yield.
Q3: How can I improve the yield of the reduction step?
A3: The choice of reducing agent and reaction conditions is critical for a high-yield reduction. While several methods exist, reduction using tin (II) chloride dihydrate (SnCl₂·2H₂O) in refluxing THF is a reliable option, often providing yields around 80%.[1][2] For potentially higher yields, a combination of metallic zinc and acetic acid in THF has been reported to achieve up to 95%.[2] It is also crucial to ensure all starting materials are pure and the reaction is carried out under an inert atmosphere if the product is known to be air-sensitive.
Q4: Are there any specific purification strategies recommended for this compound?
A4: Yes, proper purification is essential. After the reaction, the crude product is typically dissolved in a suitable organic solvent like ethyl acetate and washed with a basic solution (e.g., 10% sodium hydrate) and brine to remove inorganic impurities.[1] The organic layer is then dried, and the final product is purified using silica gel column chromatography. The choice of eluent is critical and should be optimized for the specific this compound derivative; a common starting point is a mixture of ethyl acetate and n-hexane.[1]
Q5: My final product appears to be degrading. What can I do to prevent this?
A5: Some this compound derivatives exhibit instability in the presence of air.[2] If you suspect degradation, it is recommended to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. For particularly sensitive compounds, it may be beneficial to use them in subsequent reactions without prolonged storage.
Troubleshooting Guide
The following table outlines common problems encountered during the synthesis of this compound, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete nitration of the perylene diimide starting material. | - Ensure the use of a suitable nitrating agent, such as a mixture of cerium (IV) ammonium nitrate and nitric acid. - Verify the reaction temperature and time are appropriate for the specific substrate. |
| Inefficient reduction of the nitro group. | - Optimize the choice of reducing agent. Consider using SnCl₂·2H₂O or metallic zinc with acetic acid for higher efficiency.[1][2] - Ensure the reducing agent is fresh and active. - Increase the reaction time or temperature as needed, while monitoring for potential side reactions. | |
| Presence of Multiple Spots on TLC | Incomplete reaction, leading to a mixture of starting material, intermediate, and product. | - Monitor the reaction progress closely using TLC. - If the reaction has stalled, consider adding more of the limiting reagent. |
| Formation of side products due to over-reduction or other side reactions. | - Carefully control the stoichiometry of the reducing agent. - Lower the reaction temperature to improve selectivity. | |
| Degradation of the final product. | - Handle the reaction mixture and purified product under an inert atmosphere. - Minimize exposure to light and heat. | |
| Difficulty in Purifying the Product | Poor separation of the product from starting materials or byproducts on the silica gel column. | - Experiment with different solvent systems (eluents) for column chromatography to improve separation. - Consider using a different stationary phase if silica gel is not providing adequate separation. |
| The product is insoluble in the chosen workup solvents. | - Test the solubility of the crude product in a range of organic solvents to find a suitable system for extraction and chromatography. |
Experimental Protocols
Synthesis of 1-Nitroperylene Diimide
This protocol describes the mononitration of a perylene diimide precursor.
-
Suspend the starting perylene diimide (1.8 mmol), cerium (IV) ammonium nitrate (1.2 g, 2.2 mmol), and nitric acid (2.0 g, 31.7 mmol) in dichloromethane (150 mL).[1]
-
Stir the mixture at 25 °C under a nitrogen atmosphere for 2 hours.[1]
-
Neutralize the reaction mixture with a 10% potassium hydroxide (KOH) solution.[1]
-
Extract the product with dichloromethane.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield the 1-nitroperylene diimide. A yield of 95% has been reported for this step.[1]
Synthesis of 1-Aminoperylene Diimide (Reduction of 1-Nitroperylene Diimide)
This protocol details the reduction of the nitro-intermediate to the final amine product.
-
Suspend 1-nitroperylene diimide (1.0 g, 1.7 mmol) and tin (II) chloride dihydrate (2.5 g, 10.2 mmol) in tetrahydrofuran (THF) (50 mL).[1]
-
Stir the suspension for 20 minutes at room temperature.[1]
-
Reflux the mixture at 80 °C with stirring for 2 hours.[1]
-
Remove the THF using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate.[1]
-
Wash the organic layer with a 10% sodium hydrate solution followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane (2/3) mixture as the eluent to obtain the 1-aminoperylene diimide. A yield of 80% has been reported for this step.[1]
Visualized Workflows
The following diagrams illustrate the key processes in this compound synthesis.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Overcoming Perylen-1-amine Solubility Challenges
Welcome to the technical support center for Perylen-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound, like its parent compound perylene, has a large, flat, and rigid aromatic structure. This molecular arrangement promotes strong intermolecular π-π stacking interactions, causing the molecules to aggregate in aqueous environments and resist dissolution. While the amine group provides some polarity, it is often insufficient to overcome the hydrophobic nature of the large polycyclic aromatic core. The parent compound, perylene, has extremely low water solubility, measured at 0.0004 mg/L at 25°C.[1]
Q2: What are the general strategies to improve the aqueous solubility of this compound?
A2: Several strategies can be employed to enhance the water solubility of this compound:
-
Chemical Modification: Introducing hydrophilic functional groups to the perylene core is the most common approach. This includes:
-
Quaternization: Converting the primary amine to a quaternary ammonium salt introduces a permanent positive charge, significantly improving water solubility.
-
Amino Acid Conjugation: Attaching amino acids, particularly those with polar or charged side chains (e.g., lysine, aspartic acid, glutamic acid), can increase hydrophilicity.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains adds a bulky, hydrophilic polymer that can disrupt aggregation and improve solubility.
-
-
Formulation Strategies:
-
Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before preparing an aqueous working solution can be effective, although precipitation may still occur upon dilution.
-
pH Adjustment: Depending on the pKa of the amine group, adjusting the pH of the aqueous medium to protonate the amine can increase solubility. However, this is often not sufficient for significant solubilization.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, aiding its dispersion in aqueous media.
-
Q3: Can I use this compound for live-cell imaging?
A3: Yes, perylene derivatives are used as fluorescent probes for cellular imaging.[2][3] However, due to the solubility issues, direct application of this compound in aqueous cell culture media is challenging. It is often necessary to first dissolve it in an organic solvent like DMSO and then dilute it to the final working concentration. Alternatively, using a water-soluble derivative of this compound is highly recommended for live-cell imaging to avoid aggregation and ensure bioavailability. The cellular uptake of perylene-based compounds often occurs through endocytosis.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound does not dissolve in my aqueous buffer. | This compound has very low intrinsic water solubility due to its hydrophobic polycyclic aromatic structure. | 1. Use a co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing to aid dispersion. Be aware that the compound may still precipitate at higher concentrations. 2. Chemical Modification: For applications requiring higher aqueous concentrations, consider synthesizing a more soluble derivative (see Experimental Protocols below). |
| My this compound solution is fluorescent, but the intensity is low or quenched. | Aggregation-caused quenching (ACQ) is a common phenomenon with planar aromatic dyes like perylene. When the molecules stack together, non-radiative decay pathways are favored, leading to reduced fluorescence.[5] | 1. Work at lower concentrations: Dilute your solution to a concentration where aggregation is minimized. 2. Incorporate bulky groups: Chemical modification with bulky groups like PEG or dendrimers can sterically hinder π-π stacking. 3. Use of surfactants: Encapsulating the dye in micelles can prevent aggregation. |
| I observe a precipitate forming in my aqueous working solution over time. | The solution is likely supersaturated, and the compound is crashing out of solution. This can be exacerbated by changes in temperature or pH. | 1. Prepare fresh solutions: Prepare your aqueous working solutions immediately before use. 2. Store stock solutions in an organic solvent: Maintain your high-concentration stock solution in a good organic solvent (e.g., DMSO) and store it appropriately (e.g., at -20°C, protected from light). 3. Filter your final solution: Before use in sensitive applications, filter the final diluted aqueous solution through a 0.22 µm syringe filter to remove any aggregates. |
| My modified, water-soluble this compound derivative still shows some precipitation. | Even with hydrophilic modifications, some degree of aggregation can occur, especially at higher concentrations or in the presence of certain salts. | 1. Optimize the degree of modification: A higher degree of functionalization with hydrophilic groups will generally lead to better solubility. 2. Control the pH: For amino acid or other pH-sensitive modifications, ensure the buffer pH is optimal for solubility. 3. Sonication: Brief sonication of the solution can help to break up small aggregates. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for this compound is challenging due to its strong tendency to aggregate. The following table provides available data and typical solubility observations.
| Solvent | Solubility | Notes |
| Water | Very Low (Parent compound perylene: 0.0004 mg/L at 25°C)[1] | This compound is expected to have slightly better but still very poor water solubility. |
| Ethanol | Slightly Soluble | Can be used as a co-solvent. |
| DMSO | Soluble | A good solvent for preparing high-concentration stock solutions. |
| Dichloromethane | Slightly Soluble | |
| Chloroform | Soluble | |
| Toluene | Slightly Soluble |
Experimental Protocols
Here we provide detailed methodologies for key chemical modifications to enhance the aqueous solubility of this compound.
Protocol 1: Quaternization of this compound to a Water-Soluble Ammonium Salt
This protocol describes the methylation of this compound to form a trimethylammonium iodide salt, which introduces a permanent positive charge and significantly improves water solubility. This method is adapted from general procedures for the quaternization of aromatic amines.[6][7][8]
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
2,6-Lutidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetone
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and 2,6-lutidine (2.5 equivalents) in anhydrous DMF.
-
Add an excess of methyl iodide (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The quaternary ammonium salt will often precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent like diethyl ether.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials and 2,6-lutidine hydroiodide.
-
Dry the product under vacuum to yield the Perylen-1-trimethylammonium iodide salt.
Expected Outcome: The resulting quaternary ammonium salt should be a colored solid with significantly improved solubility in water and polar organic solvents compared to the starting this compound.
Protocol 2: Conjugation of this compound with Lysine
This protocol describes the conjugation of the ε-amino group of a protected lysine derivative to this compound via an amide bond formation, followed by deprotection. This method is based on standard peptide coupling techniques.[6][9][10][11]
Materials:
-
This compound
-
Boc-Lys(Boc)-OSu (N,N'-di-Boc-L-lysine N-hydroxysuccinimide ester)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amide Coupling:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add TEA or DIPEA (2-3 equivalents) to the solution.
-
In a separate container, dissolve Boc-Lys(Boc)-OSu (1.2 equivalents) in a minimal amount of the same solvent.
-
Add the activated lysine solution dropwise to the this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound-lysine conjugate.
-
-
Deprotection:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the lysine-conjugated this compound as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Expected Outcome: The final product is the TFA salt of lysine-conjugated this compound, which will have improved aqueous solubility due to the presence of the free amine and carboxylic acid groups of the lysine residue.
Visualizations
Cellular Uptake and Localization Workflow
The following diagram illustrates a generalized workflow for the cellular uptake of perylene-based fluorescent probes, which often involves endocytosis and subsequent localization in intracellular compartments.
Caption: Cellular uptake of this compound derivatives.
Logical Workflow for Troubleshooting Solubility Issues
This diagram outlines a step-by-step process for addressing solubility problems with this compound.
References
- 1. Perylene | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A perylene-based fluorescent probe for highly efficient SDS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Perylen-1-amine aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perylen-1-amine. The following information is designed to help you overcome common challenges related to solubility and aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing signs of aggregation?
This compound, like other perylene derivatives, has a planar and rigid aromatic structure. This characteristic promotes strong π-π stacking interactions between molecules, which can lead to the formation of aggregates in solution. This aggregation is often observed as a change in the solution's color, the appearance of precipitates, or changes in its spectroscopic properties.
Q2: How does aggregation affect my experimental results?
Aggregation can significantly impact your results in several ways:
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Fluorescence Quenching: A common consequence of aggregation is the reduction or complete quenching of fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ). This can interfere with experiments that rely on fluorescence detection.
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Inaccurate Quantification: Aggregation can lead to non-uniform distribution of the compound in the solution, resulting in erroneous concentration measurements during techniques like UV-Vis spectroscopy.
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Reduced Bioavailability: In biological assays, aggregated particles may have different uptake and interaction profiles compared to individual molecules, leading to inconsistent or misleading results.
Q3: What solvents are recommended for dissolving this compound?
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Esters: Ethyl acetate
-
Amides: Dimethylformamide (DMF)
-
Other Polar Aprotic Solvents: Acetonitrile, Dimethyl sulfoxide (DMSO)
It is recommended to start with a small amount of this compound and test its solubility in a few of these solvents to find the most suitable one for your specific application. The choice of solvent can also influence the degree of aggregation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Symptoms:
-
Visible particles in the solution.
-
The compound does not fully dissolve.
-
Precipitate forms over time.
Possible Causes:
-
The solvent is not appropriate for this compound.
-
The concentration of the solution is too high, exceeding the solubility limit.
-
The temperature of the solution is too low.
Solutions:
| Solution | Detailed Protocol |
| Optimize Solvent Selection | Test the solubility of a small amount of this compound in various recommended solvents (see FAQ Q3) to identify the most effective one. |
| Sonication | 1. Prepare a suspension of this compound in the chosen solvent. 2. Place the vial in a sonication bath. 3. Sonicate in short bursts (e.g., 1-2 minutes) to avoid overheating the sample. 4. Visually inspect the solution for dissolution between bursts. |
| Gentle Heating | 1. Prepare a suspension of this compound in a suitable solvent. 2. Gently warm the solution in a water bath while stirring. 3. Do not exceed a temperature that could cause solvent evaporation or decomposition of the compound. Monitor the dissolution visually. |
| Dilution | If you observe precipitation in a stock solution, try diluting it to a lower concentration. |
Issue 2: Aggregation-Caused Fluorescence Quenching
Symptoms:
-
Lower than expected or no fluorescence signal.
-
Inconsistent fluorescence readings.
-
Broadening or shifts in the emission spectrum.
Possible Causes:
-
High concentration leading to π-π stacking.
-
Inappropriate solvent promoting aggregation.
-
pH of the solution favoring the neutral, more aggregation-prone form.
Solutions:
| Solution | Detailed Protocol |
| Work at Low Concentrations | Prepare a series of dilutions of your stock solution to determine the optimal concentration range where fluorescence is stable and proportional to concentration. For some perylene derivatives, concentrations up to 1 x 10⁻⁴ M have been shown to avoid aggregation in water. |
| Solvent Optimization | The polarity of the solvent can influence aggregation. Experiment with different solvents to find one that minimizes π-π stacking. For perylene bisimides, weaker binding is observed in dichloromethane and chloroform. |
| pH Adjustment | The amine group in this compound can be protonated at acidic pH. The resulting positive charge can induce electrostatic repulsion between molecules, thereby reducing aggregation. 1. Prepare your this compound solution in a suitable solvent. 2. Add a small amount of a dilute acid (e.g., HCl) to lower the pH. 3. Monitor the fluorescence signal to find the optimal pH range. |
| Use of Additives | Non-ionic Surfactants: 1. Prepare a stock solution of a non-ionic surfactant (e.g., Triton X-100, Tween 20) in the desired solvent. 2. Add the surfactant to your this compound solution at a concentration above the critical micelle concentration (CMC). The surfactant micelles can encapsulate the this compound molecules, preventing aggregation. Cyclodextrins: 1. Prepare a solution of a cyclodextrin (e.g., β-cyclodextrin) in an aqueous buffer. 2. Add the this compound solution to the cyclodextrin solution. The hydrophobic cavity of the cyclodextrin can encapsulate the perylene core, disrupting π-π stacking. |
| Introduce Bulky Substituents | For long-term strategy and new compound design, consider synthesizing derivatives of this compound with bulky functional groups. These groups can sterically hinder the close approach of the perylene cores, thus preventing aggregation. |
Experimental Protocols
Protocol for Preparing this compound Solutions for UV-Vis/Fluorescence Spectroscopy
This protocol provides a general guideline for preparing this compound solutions to minimize aggregation and obtain reliable spectroscopic data.
Materials:
-
This compound
-
High-purity solvents (e.g., HPLC or spectroscopic grade DCM, THF, or DMF)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
Sonicator (optional)
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is readily soluble. Refer to the solvent recommendations in the FAQ section. Ensure the solvent is of high purity and does not absorb or fluoresce in the wavelength range of interest.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Transfer it to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid. If necessary, use gentle sonication to aid dissolution.
-
Once dissolved, fill the flask to the mark with the solvent and mix thoroughly. It is advisable to prepare a concentrated stock solution that can be diluted later.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to prepare working solutions at the desired concentrations. Aim for an absorbance value below 1.0 for UV-Vis measurements to ensure linearity. For fluorescence, the optimal concentration will need to be determined empirically to avoid inner filter effects and aggregation-induced quenching.
-
-
Blank Preparation: Use the same high-purity solvent that was used to prepare your samples as the blank.
-
Measurement:
-
Rinse the quartz cuvette with the solvent first, and then with a small amount of the sample solution before filling.
-
For UV-Vis, first, measure the absorbance of the blank to zero the instrument. Then, measure the absorbance of your samples.
-
For fluorescence, measure the emission spectrum of the blank to identify any background signals. Then, measure the emission spectra of your samples.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for preventing this compound aggregation.
Caption: Logical relationship between the problem of aggregation and potential solutions.
Caption: A general experimental workflow for preparing and troubleshooting this compound solutions.
Technical Support Center: Optimizing Fluorescence Quantum Yield of Perylen-1-amine
Welcome to the technical support center for Perylen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the fluorescence quantum yield of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for this compound?
A1: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent molecule. For this compound, optimizing the quantum yield is crucial for applications such as cellular imaging, sensing, and in organic light-emitting diodes (OLEDs) to ensure bright and detectable signals.
Q2: What are the key factors that influence the fluorescence quantum yield of this compound?
A2: Several factors can significantly impact the fluorescence quantum yield of this compound. These include:
-
Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, affecting the fluorescence emission.
-
Concentration: At high concentrations, this compound can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ), which reduces the quantum yield.
-
pH: The amine group in this compound is susceptible to protonation at acidic pH, which can alter the electronic properties of the molecule and quench its fluorescence.
-
Temperature: Increased temperature can lead to a higher probability of non-radiative decay processes, thus decreasing the fluorescence quantum yield.
-
Presence of Quenchers: Certain molecules, such as dissolved oxygen and heavy atoms, can quench the fluorescence of this compound through various mechanisms.
Q3: How does the solvent choice affect the fluorescence of this compound?
A3: The choice of solvent can have a profound effect on the fluorescence quantum yield. Generally, perylene derivatives exhibit higher quantum yields in non-polar solvents. In polar solvents, the excited state can be stabilized, which may promote non-radiative decay pathways and lead to a red shift in the emission spectrum. For a related silole-incorporated perylene derivative with a benzylamino group, quantum yields were found to range from 54% to 85% across various solvents, highlighting the significant impact of the solvent environment[1].
Q4: What is aggregation-caused quenching (ACQ) and how can it be minimized for this compound?
A4: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence of a fluorophore is reduced at high concentrations due to the formation of aggregates. These aggregates provide non-radiative pathways for the excited state to decay. To minimize ACQ for this compound, it is recommended to:
-
Work with dilute solutions (typically in the micromolar range or lower).
-
Choose solvents in which this compound has good solubility to prevent aggregation.
-
Incorporate bulky substituents into the perylene core, although this is a synthetic modification and not an experimental parameter.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence intensity | Concentration too high (ACQ): this compound molecules are aggregating, leading to self-quenching. | Dilute the sample to a lower concentration (e.g., 1-10 µM) and re-measure. |
| Inappropriate solvent: The solvent may be quenching the fluorescence or promoting aggregation. | Test a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). | |
| pH of the solution: The amine group may be protonated in an acidic medium, leading to fluorescence quenching. | Adjust the pH of the solution to be neutral or slightly basic. Use a buffered solution if necessary. | |
| Presence of quenchers: Dissolved oxygen or impurities in the solvent can quench fluorescence. | Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before use. Use high-purity solvents. | |
| Fluorescence signal decays quickly (photobleaching) | High excitation intensity: The high-intensity light source is causing irreversible photochemical destruction of the this compound molecules. | Reduce the excitation light intensity using neutral density filters. |
| Prolonged exposure to excitation light: Continuous illumination is leading to cumulative photodamage. | Minimize the exposure time of the sample to the excitation light. Use a shutter to block the light path when not acquiring data. | |
| Presence of oxygen: Oxygen can participate in photochemical reactions that lead to photobleaching. | Degas the solvent and consider using an antifade reagent, especially for microscopy applications. | |
| Inconsistent or irreproducible fluorescence measurements | Fluctuations in temperature: Temperature can affect the non-radiative decay rates and thus the quantum yield. | Ensure that all measurements are performed at a constant and controlled temperature. |
| Inner filter effect: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to distorted spectra and lower apparent quantum yields. | Keep the absorbance of the solution at the excitation wavelength below 0.1 to minimize inner filter effects. | |
| Instrumental fluctuations: The light source or detector may not be stable. | Allow the instrument to warm up and stabilize before taking measurements. Perform regular calibration and maintenance. |
Logical Relationship for Troubleshooting Low Fluorescence
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the measurement of the fluorescence quantum yield of this compound relative to a well-characterized standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.58)
-
High-purity solvents (e.g., cyclohexane, toluene, dichloromethane)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound and the fluorescence standard in the chosen solvent.
-
Prepare a series of dilute solutions of both the sample and the standard from the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all prepared solutions. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all prepared solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one at which both the sample and the standard have significant absorption.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of this compound using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Experimental Workflow for Quantum Yield Measurement
Quantitative Data
While specific quantitative data for this compound is sparse in the literature, the following table provides data for a related silole-incorporated perylene derivative with a benzylamino group, which can serve as a useful reference.
Table 1: Fluorescence Quantum Yield of a Benzylamino-Substituted Perylene Derivative in Various Solvents
| Solvent | Quantum Yield (Φ_F) |
| Hexane | 0.65 |
| Toluene | 0.54 |
| Dichloromethane | 0.78 |
| Tetrahydrofuran | 0.85 |
| Acetonitrile | 0.73 |
| Methanol | 0.58 |
Data adapted from a study on a related perylene derivative and should be used as a guide.[1]
Signaling Pathways
The fluorescence of this compound can be modulated by pH through a photoinduced electron transfer (PET) mechanism.
pH-Dependent Fluorescence Quenching Mechanism
In a neutral or basic environment, the lone pair of electrons on the amine nitrogen is available, and upon photoexcitation, the molecule fluoresces. In an acidic environment, the amine group becomes protonated. The protonated amine becomes a better electron acceptor, and upon photoexcitation, an electron can be transferred from the perylene core to the protonated amine. This PET process provides a non-radiative decay pathway, thus quenching the fluorescence.
References
Perylen-1-amine Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Perylen-1-amine. The following information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential impurities could be residual perylene, di-aminated perylene derivatives, or oxidized species. The introduction of an amine group onto the perylene core can sometimes be challenging, and incomplete reactions are a frequent source of impurities.[1][2]
Q2: My this compound product is a dark, tarry solid instead of a crystalline powder. What could be the cause?
The formation of a tarry solid often indicates the presence of significant impurities or product degradation. Amines, in general, can be susceptible to oxidation, especially when exposed to light or acids over extended periods.[3] Perylene derivatives can also be sensitive to thermal degradation at high temperatures.[4][5] It is crucial to handle the compound under an inert atmosphere where possible and avoid excessive heat during purification.
Q3: I am having difficulty dissolving my crude this compound for recrystallization. Which solvents should I try?
This compound, being a large aromatic compound with a polar amine group, may exhibit limited solubility in common organic solvents. A systematic approach to solvent screening is recommended. Start with small amounts of your crude product and test its solubility in various solvents at room temperature and with gentle heating.
A substituted perylene derivative has been noted to be soluble in a range of common solvents from hexane to methanol.[6] For challenging cases, consider using higher boiling point aromatic solvents or polar aprotic solvents.
Solubility Screening Table (Hypothetical Data)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Notes |
| Hexane | Insoluble | Sparingly Soluble | Good for washing non-polar impurities. |
| Toluene | Sparingly Soluble | Soluble | Potential for recrystallization. |
| Dichloromethane | Moderately Soluble | Soluble | May require a co-solvent for crystallization. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Good for chromatography. |
| Acetone | Sparingly Soluble | Moderately Soluble | |
| Methanol | Sparingly Soluble | Moderately Soluble | |
| Dimethylformamide (DMF) | Soluble | Very Soluble | High boiling point may be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Very Soluble | High boiling point may be difficult to remove. |
Q4: Can I use an acid to help dissolve the this compound for purification?
Yes, for amines that are difficult to dissolve or purify, conversion to an ammonium salt can be an effective strategy.[3] You can dissolve the crude amine in a suitable solvent and add an acid (e.g., HCl in diethyl ether or trifluoroacetic acid) to precipitate the ammonium salt, leaving many organic impurities behind in the solvent.[3] The purified salt can then be neutralized with a base to recover the free amine.
Troubleshooting Guides
Issue 1: Poor Recovery After Recrystallization
If you are experiencing low yields after recrystallization, consider the following:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, your recovery will be poor.
-
Amount of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an amorphous solid.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[7]
Recrystallization Workflow
References
Reducing fluorescence quenching of Perylen-1-amine probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Perylen-1-amine fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it affecting my this compound probe?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This occurs when the excited state of the probe is deactivated by a non-radiative pathway, meaning it returns to the ground state without emitting a photon. This can be caused by various interactions with other molecules in the solution or by the probe's own properties.
Q2: What are the primary causes of fluorescence quenching for this compound probes?
The two main causes of fluorescence quenching for this compound and other perylene derivatives are:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules can stack together (form aggregates) through π-π interactions between their aromatic cores.[1] This aggregation creates non-fluorescent or weakly fluorescent species, leading to a decrease in the overall fluorescence signal.[2]
-
Photoinduced Electron Transfer (PET): In the presence of electron-donating or electron-accepting molecules, an electron can be transferred to or from the excited this compound probe. This process provides a non-radiative decay pathway, thus quenching the fluorescence. Amines, for instance, can act as electron donors and quench the fluorescence of perylene derivatives.[3]
Q3: How does the experimental environment (solvent, pH, temperature) impact the fluorescence of this compound?
The local environment significantly influences the fluorescence properties of this compound:
-
Solvent Polarity: The fluorescence emission spectrum and quantum yield of perylene derivatives can be solvent-dependent.[4] Polar solvents can interact with the excited state of the probe, leading to shifts in the emission wavelength and changes in fluorescence intensity.
-
pH: The fluorescence of some perylene derivatives is pH-dependent, with changes in protonation state affecting the electronic properties of the molecule and its fluorescence output.[2][5]
-
Temperature: Increased temperature can lead to a higher frequency of collisions between the probe and potential quenchers in the solution, resulting in decreased fluorescence intensity.
-
Oxygen: Dissolved molecular oxygen is an efficient quencher of fluorescence for many aromatic hydrocarbons.[6]
Q4: Can the concentration of the this compound probe itself lead to quenching?
Yes, this is a common phenomenon known as self-quenching or aggregation-caused quenching (ACQ). As the concentration of this compound increases, the likelihood of molecules interacting and forming non-fluorescent aggregates also increases.[1]
Q5: What are some common quenchers for this compound that I should be aware of in my experiments?
Besides other this compound molecules (self-quenching), several substances commonly found in experimental settings can act as quenchers:
-
Amines: Primary, secondary, and tertiary amines can act as electron donors and quench the fluorescence of perylene derivatives through PET.[3]
-
Oxygen: Dissolved oxygen in the solvent can lead to fluorescence quenching.[6]
-
Heavy Atoms and Ions: Halogens and heavy metal ions can enhance intersystem crossing, a non-radiative process, leading to quenching.
-
Electron-Poor and Electron-Rich Molecules: Any molecule that can accept or donate an electron to the excited this compound can potentially act as a quencher. Graphene oxide is an example of a material that can quench the fluorescence of perylene diimides.[7]
Troubleshooting Guide
Problem: My this compound fluorescence signal is weak or absent.
This is a common issue that can arise from several factors. Follow this guide to diagnose and resolve the problem.
Possible Cause 1: Aggregation-Caused Quenching (ACQ)
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Symptoms:
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Fluorescence intensity is lower than expected.
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The absorption spectrum of the probe is broadened or shows new peaks compared to a dilute solution.
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The problem is more pronounced at higher probe concentrations.
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Troubleshooting Steps:
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Decrease Probe Concentration: The most straightforward solution is to lower the concentration of the this compound probe in your experiment.
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Change Solvent: this compound's solubility and tendency to aggregate are solvent-dependent. Try using a different solvent or a solvent mixture to improve solubility and reduce aggregation.
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Use a Host Molecule: Encapsulating this compound within a host molecule, such as a cyclodextrin, can physically prevent aggregation and enhance fluorescence.
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Add Surfactants: In aqueous solutions, adding a surfactant at a concentration above its critical micelle concentration can help to monomerize the probe and restore fluorescence.
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Possible Cause 2: Photoinduced Electron Transfer (PET)
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Symptoms:
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Fluorescence is significantly lower in the presence of certain molecules in your sample (e.g., buffers containing amines, biological samples with electron-rich species).
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Troubleshooting Steps:
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Identify and Remove the Quencher: If possible, identify the quenching species and remove it from your sample. For example, if you are using a Tris buffer (which contains an amine), consider switching to a non-amine-based buffer like PBS or HEPES.
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Change the Solvent: The efficiency of PET can be solvent-dependent. Changing the solvent may alter the energetics of the electron transfer process and reduce quenching.
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Modify the Probe: While not a simple solution, chemically modifying the this compound probe to alter its redox potential can reduce its susceptibility to PET.
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Possible Cause 3: Environmental Effects
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Symptoms:
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Fluorescence intensity varies with changes in pH, temperature, or when the sample is exposed to air.
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Troubleshooting Steps:
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Control pH: If you suspect pH is the issue, buffer your solution to a pH where the probe is most fluorescent. The fluorescence of some perylene derivatives is maximal at a pH between 6 and 7.[2]
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Degas the Solution: To remove dissolved oxygen, a known quencher, you can degas your solvent by bubbling an inert gas like nitrogen or argon through it prior to your experiment.[6]
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Maintain a Constant Temperature: Perform your experiments at a consistent and controlled temperature to ensure reproducible fluorescence measurements.
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Possible Cause 4: Photobleaching
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Symptoms:
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The fluorescence signal decreases over time upon continuous exposure to the excitation light.
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Troubleshooting Steps:
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Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
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Minimize Exposure Time: Limit the time your sample is exposed to the excitation light. Use shutters to block the light path when not acquiring data.
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Use an Antifade Reagent: For microscopy applications, consider using a commercial antifade reagent to reduce photobleaching.
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Quantitative Data
Table 1: Photophysical Properties of Perylene and Amino-Substituted Perylene Derivatives in Various Solvents.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Reference |
| Perylene | Cyclohexane | 434 | 440 | 0.94 | [8] |
| Perylene | Ethanol | 434 | 444 | - | [8] |
| 1-(N,N-dihexylamino)perylene bisimide | Dichloromethane | 635 | 705 | 0.23 | [4] |
| 1-(N,N-dihexylamino)perylene bisimide | Toluene | 622 | 674 | 0.35 | [4] |
| 1-(N,N-dihexylamino)perylene bisimide | Hexane | 608 | 630 | 0.85 | [4] |
Table 2: Bimolecular Quenching Rate Constants (kq) for Perylene Derivatives with Amines. [3]
| Perylene Derivative | Quencher (Amine) | kq (M-1s-1) |
| Perylene diimide (PDI) | Primary Amines | 1.8 x 109 |
| Perylene diimide (PDI) | Tertiary Amines | 8 x 109 |
| Perylene diimide (PDI) | Aniline | 2.2 x 1010 |
| Perylene monoimide (PMI) | Primary Amines | Similar to PDI |
| Perylene monoimide (PMI) | Tertiary Amines | Similar to PDI |
Experimental Protocols
General Protocol for Fluorescence Measurements
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO, DMF, or toluene). Store the stock solution in the dark at a low temperature to minimize degradation.
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Preparation of Working Solution: Dilute the stock solution to the desired final concentration in the experimental buffer or solvent. It is recommended to work with concentrations in the micromolar range or lower to avoid aggregation-caused quenching.
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Sample Preparation: Place the working solution in a suitable cuvette for fluorescence measurements.
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Instrument Setup:
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Set the excitation wavelength to the absorption maximum of this compound (typically around 400-440 nm, but this can vary with the solvent).
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Set the emission wavelength range to scan across the expected fluorescence spectrum (e.g., 420-600 nm).
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Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
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Data Acquisition: Record the fluorescence emission spectrum. For quantitative measurements, ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
Protocol for Mitigating Aggregation-Caused Quenching
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Work at Low Concentrations: Prepare a series of dilutions of your this compound stock solution and measure the fluorescence intensity of each. Plot fluorescence intensity versus concentration. The linear portion of this plot indicates the concentration range where aggregation is minimal.
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Use of Host Molecules (e.g., β-Cyclodextrin):
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Prepare a solution of β-cyclodextrin in your aqueous buffer.
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Add the this compound stock solution to the β-cyclodextrin solution while stirring. The this compound will form an inclusion complex with the cyclodextrin, which can prevent aggregation.
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Compare the fluorescence of the this compound/cyclodextrin solution to a solution of this compound at the same concentration without cyclodextrin to confirm the enhancement of fluorescence.
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Visualizations
Caption: Photoinduced Electron Transfer (PET) quenching mechanism.
Caption: Aggregation-Caused Quenching (ACQ) mechanism.
Caption: Troubleshooting workflow for weak fluorescence signals.
References
- 1. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A water-soluble fluorescent pH probe based on perylene dyes and its application to cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Perylen-1-amine stability in different chemical environments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Perylen-1-amine in various chemical environments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical and photostability of the perylene core?
A1: The perylene core is known for its excellent thermal, chemical, and photochemical stability.[1][2] Perylene diimide (PDI) derivatives, a closely related class of compounds, are noted for their high stability, which makes them suitable for applications in materials science and electronics.[1][3]
Q2: How does the amine substituent affect the stability and properties of the perylene core?
A2: The introduction of an amine group to the perylene core can influence its electronic and optical properties. Amino-substituted perylenes exhibit interesting photophysical behaviors, including charge transfer characteristics. While the perylene backbone remains robust, the amine group itself can be susceptible to chemical reactions, particularly oxidation and changes in protonation state depending on the pH of the environment.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the available literature, aromatic amines, in general, can degrade through oxidation of the amino group. This can lead to the formation of colored byproducts and a loss of fluorescence. Degradation can be accelerated by exposure to strong oxidizing agents, high temperatures, and UV light.
Q4: How should this compound be stored to ensure its stability?
A4: To maximize stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For solutions, degassing the solvent and storing the solution in a sealed vial, protected from light, is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Change in color or appearance of solid this compound. | Oxidation or degradation of the compound due to improper storage (exposure to air, light, or moisture). | - Store the compound in a tightly sealed container under an inert atmosphere. - Keep it in a desiccator to protect from moisture. - Store in a dark location or use an amber vial. |
| Unexpected changes in absorption or fluorescence spectra of a this compound solution. | - pH shift: The protonation state of the amine group is pH-dependent, affecting the electronic structure and spectra. - Solvent effects: The polarity of the solvent can influence the photophysical properties. - Degradation: The compound may be degrading under the experimental conditions. - Aggregation: At high concentrations, perylene derivatives can form aggregates, leading to spectral changes.[2] | - Buffer the solution to maintain a constant pH. - Characterize the spectral properties in the specific solvent being used. - Prepare fresh solutions for critical experiments. - Work with dilute solutions to minimize aggregation. Check for concentration-dependent spectral changes. |
| Loss of fluorescence intensity over time during an experiment. | Photobleaching: Continuous exposure to excitation light can lead to the photochemical destruction of the fluorophore. | - Reduce the intensity and duration of the excitation light. - Use photostability-enhancing additives in the solution if compatible with the experiment. - Use a deoxygenated solvent, as oxygen can accelerate photobleaching. |
| Inconsistent experimental results. | Sample degradation: The stability of this compound may be compromised by components in the experimental medium (e.g., oxidizing or reducing agents). | - Evaluate the chemical compatibility of this compound with all components of the experimental system. - Run control experiments to assess the stability of this compound under the specific experimental conditions over time. |
Stability Data Summary
| Condition | General Stability of Amino-Perylene Derivatives | Potential Issues for this compound |
| pH | Stable in neutral and moderately acidic/basic conditions. | Extreme pH values may alter the protonation state of the amine, affecting solubility and spectral properties. |
| Solvents | Soluble and stable in many common organic solvents.[1] | Stability may vary depending on the solvent's purity and potential for reactive impurities (e.g., peroxides in ethers). |
| Temperature | The perylene core is thermally stable. | Prolonged exposure to high temperatures, especially in the presence of oxygen, may lead to degradation of the amine group. |
| Light Exposure | The perylene core is generally photostable.[2] | The amine substituent may increase susceptibility to photodegradation compared to unsubstituted perylene. |
| Oxidizing/Reducing Agents | The amine group is susceptible to oxidation. | Avoid strong oxidizing agents. The perylene core can undergo reversible redox reactions.[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Solvent
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
Caption: Workflow for assessing the stability of this compound.
Protocol for Photostability Testing
This protocol is adapted from general guidelines for photostability testing of chemical compounds.
References
Mitigating batch-to-batch variability of Perylen-1-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in the synthesis of Perylen-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical stages affecting batch-to-batch consistency?
A1: A prevalent synthetic route for this compound and its derivatives involves a multi-step process starting from Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The key stages prone to variability are:
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Imidization: Reaction of PTCDA with an amine to form a perylene diimide (PDI). The choice of amine and reaction conditions are critical.
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Mononitration: Introduction of a single nitro group onto the perylene core. Controlling the stoichiometry and reaction conditions is crucial to avoid di- and poly-nitration.[1]
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Reduction: Conversion of the nitro group to the target amine functionality. The choice of reducing agent and reaction conditions can impact yield and purity.[1]
Q2: How does the solubility of intermediates affect the synthesis of this compound?
A2: The solubility of perylene-based compounds is often low in common organic solvents.[1] The formation of insoluble intermediates can lead to incomplete reactions and purification challenges, contributing significantly to batch-to-batch variability. The introduction of bulky or long-chain alkyl groups at the imide positions is a common strategy to enhance solubility.[1]
Q3: What are the key factors to control during the mononitration step to ensure selectivity?
A3: To achieve selective mononitration of the PDI, careful control of the following parameters is essential:
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Stoichiometry of the nitrating agent: Using a controlled amount of the nitrating agent (e.g., cerium (IV) ammonium nitrate and nitric acid) is critical to favor mono-substitution.[1]
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Reaction Temperature: Lower temperatures generally enhance selectivity by reducing the rate of competing di- and poly-nitration reactions.
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Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed is crucial to prevent over-reaction.
Troubleshooting Guide
Problem 1: Low yield of the final this compound product.
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Potential Cause A: Incomplete imidization.
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Solution: Ensure the complete consumption of the starting PTCDA. Consider using milder reaction conditions, such as DBU in DMF or DMSO at room temperature, which can lead to quantitative PDI formation.[2] The choice of amine can also influence the reaction rate and yield.
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Potential Cause B: Inefficient reduction of the nitro group.
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Solution: The reduction of the nitroperylene diimide is a critical step. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing THF is a reported method.[1] Ensure the reducing agent is fresh and used in sufficient excess. Other reducing systems can be explored, but their compatibility with the perylene core should be verified to avoid side reactions.
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Potential Cause C: Product loss during purification.
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Solution: Perylene derivatives can be challenging to purify due to their low solubility and tendency to aggregate. Column chromatography on silica gel is a common method.[1] Careful selection of the eluent system is necessary to achieve good separation without significant product loss on the column. Recrystallization can also be an effective purification method if a suitable solvent system is identified.
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Problem 2: Presence of di-amino perylene impurities in the final product.
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Potential Cause: Over-nitration during the mononitration step.
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Solution: This is a common issue arising from a lack of control during the nitration reaction. To mitigate this:
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Strictly control the stoichiometry of the nitrating agent. Use of a slight excess should be carefully evaluated.
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Maintain a low and constant reaction temperature.
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Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction at the optimal time.
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Purification by column chromatography is essential to separate the mono- and di-nitro isomers before the reduction step.[1]
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Problem 3: Inconsistent color and spectroscopic properties of the final product across different batches.
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Potential Cause A: Presence of unreacted intermediates or side products.
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Solution: Thorough purification is crucial. Utilize a combination of purification techniques such as column chromatography, recrystallization, and washing to remove all impurities. Characterize each batch thoroughly using NMR, Mass Spectrometry, and UV-Vis spectroscopy to ensure consistency. The absorption spectra of monoamino-substituted perylene derivatives are characterized by broad absorption bands, and any deviation could indicate impurities.[1]
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Potential Cause B: Aggregation of the perylene molecules.
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Solution: Perylene derivatives are known to form aggregates, which can affect their optical properties.[3] The extent of aggregation can be influenced by the solvent, concentration, and the presence of impurities. When preparing samples for spectroscopic analysis, ensure consistent solvent and concentration. Sonication can sometimes help in breaking up aggregates.
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Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Representative Monoamino-Perylene Derivative Synthesis. [1]
| Reaction Step | Reagents and Conditions | Yield |
| Imidization | Perylene dianhydride, cyclohexylamine, acetic acid | High |
| Mononitration | Perylene diimide, cerium(IV) ammonium nitrate, nitric acid, CH₂Cl₂ | 95% |
| Reduction | 1-nitroperylene diimide, SnCl₂·2H₂O, refluxing THF | High |
| Alkylation (optional) | 1-aminoperylene diimide, alkyl halide, K₂CO₃, DMF | 85-90% |
Experimental Protocols
Protocol 1: Synthesis of 1-Nitroperylene Diimide [1]
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To a solution of N,N'-dicyclohexyl-perylene-3,4,9,10-tetracarboxylic diimide in dichloromethane, add cerium(IV) ammonium nitrate and nitric acid.
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Stir the mixture at 25 °C under a nitrogen atmosphere for 2 hours.
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Neutralize the reaction mixture with 10% potassium hydroxide solution.
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Extract the product with dichloromethane.
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain the 1-nitroperylene diimide.
Protocol 2: Synthesis of 1-Aminoperylene Diimide [1]
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To a solution of 1-nitroperylene diimide in tetrahydrofuran (THF), add tin(II) chloride dihydrate (SnCl₂·2H₂O).
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Reflux the mixture under a nitrogen atmosphere. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding an aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-aminoperylene diimide.
Visualizations
References
Validation & Comparative
Perylen-1-amine vs. Other Perylene Derivatives: A Comparative Guide to Fluorescence Properties
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision. Perylene and its derivatives are a prominent class of polycyclic aromatic hydrocarbons known for their exceptional photostability and high fluorescence quantum yields. This guide provides a detailed comparison of the fluorescence properties of Perylen-1-amine against other perylene derivatives, supported by experimental data and protocols to aid in the selection of the most suitable fluorophore for your research needs.
Introduction to Perylene Derivatives as Fluorophores
Perylene and its derivatives possess a rigid aromatic core that gives rise to their characteristic strong absorption and intense fluorescence in the visible region of the electromagnetic spectrum. These properties, combined with their excellent chemical and thermal stability, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and single-molecule spectroscopy. The fluorescence characteristics of perylene derivatives can be finely tuned by chemical modification of the perylene core, allowing for the development of probes with specific spectral properties and functionalities.
This compound: A Key Building Block
This compound, also known as 3-aminoperylene, serves as a fundamental building block for the synthesis of a variety of functional perylene derivatives. The amino group at the 1-position can be readily modified to introduce different functionalities, enabling the development of targeted fluorescent probes for specific applications in cellular imaging and biosensing. While comprehensive photophysical data for the parent this compound is not as abundant in the literature as for its more complex derivatives, its N-substituted analogues have been shown to retain the characteristic vibronic structure in their fluorescence spectra.
Comparative Analysis of Fluorescence Properties
The fluorescence properties of this compound and other perylene derivatives are summarized in the table below. The data highlights how different substituents on the perylene core influence the absorption and emission maxima, fluorescence quantum yield (ΦY), and fluorescence lifetime (τ).
| Compound Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_Y) | Fluorescence Lifetime (τ, ns) | Solvent |
| Perylene | 436[1] | 467[1] | 0.94 | ~4-7 | Cyclohexane |
| N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,4:9,10-tetracarboxylic acid diimide (PDI) | 576 | 613 | ~1.00 | ~5.0 | Chloroform |
| Mono-bis(para-methoxyphenyl)amine-perylene | 472 | 580 | 0.81 | - | Toluene[2] |
| Di-bis(para-methoxyphenyl)amine-perylene | 488 | 513 | 0.99 | - | Toluene[2] |
| Tri-bis(para-methoxyphenyl)amine-perylene | 499 | 520 | 0.98 | - | Toluene[2] |
| Tetra-bis(para-methoxyphenyl)amine-perylene | 499 | 520 | 0.91 | - | Toluene[2] |
Experimental Protocols
General Protocol for Measuring Fluorescence Quantum Yield
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
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Fluorometer
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Solvent (e.g., cyclohexane, ethanol, toluene)
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Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
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Sample of interest (this compound or other perylene derivative)
Procedure:
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Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
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Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
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Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
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Integrate the area under the emission spectra for both the standard and the sample.
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Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
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Calculate the quantum yield (Φ_Y_sample) of the sample using the following equation:
Φ_Y_sample = Φ_Y_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
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Φ_Y_std is the quantum yield of the standard.
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Grad_sample and Grad_std are the gradients of the linear plots for the sample and standard, respectively.
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n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).
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Application Workflow: this compound in Photoredox Catalysis
This compound can be utilized in photoredox catalysis for sustainable chemical transformations. The following diagram illustrates a general workflow for the photocatalytic degradation of a chloro-organic compound using 3-aminoperylene.
Caption: A schematic workflow illustrating the use of 3-aminoperylene in a photoredox catalytic cycle for the degradation of chloro-organic pollutants.
Conclusion
This compound is a versatile precursor for a wide array of fluorescent probes. While its own fluorescence profile is characteristic of the perylene core, its true strength lies in the ability to be chemically modified to create derivatives with tailored photophysical properties. The choice between this compound and other perylene derivatives will ultimately depend on the specific requirements of the application, such as the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. The provided data and protocols serve as a guide for researchers to make informed decisions in selecting the optimal perylene-based fluorophore for their scientific endeavors.
References
A Head-to-Head Comparison: Perylen-1-amine and Rhodamine as Fluorescent Labels for Research Applications
In the dynamic fields of biological research and drug development, the selection of an appropriate fluorescent label is paramount for the success of experimental assays. Among the myriad of available fluorophores, Perylen-1-amine and Rhodamine dyes are prominent choices, each offering a distinct set of photophysical properties and application advantages. This guide provides an objective comparison of these two classes of fluorescent labels, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific needs.
Quantitative Photophysical Properties
A summary of the key photophysical properties of this compound and Rhodamine B, a common Rhodamine derivative, is presented below. This data is essential for predicting the performance of these fluorophores in various fluorescence-based applications.
| Property | This compound Derivative* | Rhodamine B |
| Excitation Maximum (λex) | ~472-499 nm[1] | ~545-546 nm[1] |
| Emission Maximum (λem) | Varies with solvent polarity (solvatochromism)[2] | ~566-567 nm[1][3] |
| Molar Extinction Coefficient (ε) | ~38,500 M⁻¹cm⁻¹ (for parent Perylene) | ~106,000 M⁻¹cm⁻¹ in ethanol[2] |
| Fluorescence Quantum Yield (Φf) | Up to 0.83 (for an amino-perylene derivative)[1] | ~0.49-0.70 in ethanol[2] |
| Solubility | Generally soluble in organic solvents, can be modified for aqueous solubility | Good water solubility[4] |
In-Depth Comparison
This compound , a derivative of the polycyclic aromatic hydrocarbon perylene, is characterized by its high intrinsic fluorescence quantum yield and excellent photostability.[1] The amino functional group allows for covalent attachment to biomolecules. A key feature of some amino-perylene derivatives is their sensitivity to the local environment, exhibiting solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent.[2] This property can be advantageous for developing fluorescent probes that report on changes in their microenvironment.
Rhodamine dyes, such as Rhodamine B, are a well-established class of fluorophores known for their bright fluorescence, high molar extinction coefficients, and good water solubility.[4] They are widely used in a variety of biological applications, including fluorescence microscopy, flow cytometry, and immunoassays. Rhodamines are available with a range of reactive groups, making them versatile for labeling different types of biomolecules.
Experimental Protocols
The following are detailed protocols for the covalent labeling of proteins with amine-reactive derivatives of this compound and Rhodamine. The fundamental principle involves the reaction of an amine-reactive group on the dye with the primary amines (e.g., lysine residues) on the protein.
General Protein Labeling Workflow
Caption: General workflow for fluorescently labeling proteins.
Materials
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Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
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Amine-reactive this compound or Rhodamine dye
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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1 M Sodium bicarbonate buffer, pH 8.3-9.0
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Size-exclusion chromatography column (e.g., Sephadex G-25)
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Spectrophotometer
Protocol
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Protein Preparation:
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Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
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Dye Preparation:
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Immediately before use, dissolve the amine-reactive this compound or Rhodamine dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
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Conjugation Reaction:
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While gently stirring the protein solution, slowly add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of dye is common.
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Purification of the Conjugate:
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Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
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Characterization of the Conjugate:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
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Signaling Pathway and Logical Relationships
The process of fluorescent labeling and subsequent detection can be visualized as a logical flow.
Caption: Logical flow from labeling to signal detection.
Conclusion
Both this compound and Rhodamine offer robust solutions for fluorescent labeling in research. The choice between them will ultimately depend on the specific requirements of the experiment.
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This compound is an excellent candidate for applications requiring high photostability and for developing probes that are sensitive to their environment. Its excitation in the blue-green region of the spectrum can be advantageous in minimizing autofluorescence from biological samples.
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Rhodamine dyes are versatile, well-characterized fluorophores with high brightness and good water solubility, making them a reliable choice for a broad range of standard fluorescence applications. Their longer excitation and emission wavelengths can be beneficial in multiplexing experiments with other fluorophores.
Researchers are encouraged to consider the specific instrumentation available, the nature of the biological sample, and the desired experimental outcome when selecting the most appropriate fluorescent label.
References
- 1. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvatochromism in perylene diimides; experiment and theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Perylen-1-amine vs. Fluorescein: A Comparative Guide for Cellular Imaging
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that directly impacts the quality and reliability of cellular imaging data. This guide provides a comprehensive comparison of two popular fluorophores, Perylen-1-amine and Fluorescein, to aid in the selection of the optimal probe for specific research applications.
This compound, a derivative of the highly photostable perylene dye family, and Fluorescein, a long-standing workhorse in fluorescence microscopy, both offer unique advantages and disadvantages. This comparison delves into their performance based on key photophysical properties, cytotoxicity, and practical considerations in experimental workflows.
Performance at a Glance: this compound vs. Fluorescein
| Property | This compound & Derivatives | Fluorescein & Derivatives (e.g., FITC) |
| Quantum Yield | High (can approach 1.0)[1] | Moderate to High (typically 0.3-0.9)[2] |
| Photostability | Excellent | Moderate (prone to photobleaching) |
| Excitation Max (nm) | ~400-500 nm (tunable with derivatives) | ~490 nm |
| Emission Max (nm) | ~450-650 nm (tunable with derivatives) | ~520 nm |
| Cytotoxicity | Variable, dependent on derivative structure | Generally low for common applications |
| Solubility | Generally requires functionalization for aqueous solubility | Good aqueous solubility (as salt) |
In-Depth Analysis
Photophysical Properties
This compound and its parent compounds, perylene diimides (PDIs), are renowned for their exceptional photostability and high fluorescence quantum yields, often approaching unity.[1] This means they are less prone to photobleaching under prolonged laser exposure, enabling longer time-lapse imaging and more accurate quantification of fluorescent signals. The absorption and emission spectra of perylene derivatives can be extensively tuned by chemical modifications, offering a broad palette of colors for multiplexing experiments.[1]
Fluorescein, and its commonly used derivative Fluorescein isothiocyanate (FITC), exhibits a good quantum yield, making it a bright and readily detectable fluorophore.[2] However, its primary drawback is its susceptibility to photobleaching, which can lead to signal loss during extended imaging sessions. This can be a significant limitation for experiments requiring long-term observation of cellular dynamics.
Cytotoxicity and Biocompatibility
The cytotoxicity of perylene derivatives can be a concern and is highly dependent on the specific chemical structure and concentration used.[3] Functionalization of the perylene core to improve water solubility and biocompatibility is often necessary. Careful validation of the cytotoxicity of a specific perylene-based probe in the cell line of interest is crucial before its application in live-cell imaging.
Fluorescein is generally considered to have low cytotoxicity at the concentrations typically used for cellular imaging. Its long history of use in a wide range of biological applications attests to its general biocompatibility for short-term to medium-term experiments.
Experimental Protocols
General Live-Cell Staining Workflow
The following diagram illustrates a general workflow for staining live cells with fluorescent dyes like this compound or Fluorescein.
Caption: General workflow for live-cell staining with fluorescent dyes.
Experimental Protocol: Staining with this compound Derivative
This is a generalized protocol and may require optimization for specific this compound derivatives and cell types.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture cells to the desired confluency (typically 70-80%).
-
-
Staining Solution Preparation:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically in the low micromolar range). The optimal concentration should be determined experimentally.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C. The optimal incubation time will depend on the specific probe and cell type.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the this compound derivative's excitation and emission wavelengths.
-
Experimental Protocol: Staining with Fluorescein Isothiocyanate (FITC)
This protocol is a general guideline for staining with FITC-conjugated molecules (e.g., antibodies or dextrans). For intracellular targets, a fixation and permeabilization step is required prior to staining.
-
Cell Preparation:
-
For live-cell imaging of surface markers, plate cells as described for this compound.
-
For intracellular targets, fix cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100 or saponin).
-
-
Staining Solution Preparation:
-
Prepare a stock solution of the FITC conjugate in a suitable buffer (e.g., PBS).
-
Dilute the stock solution in a blocking buffer (for fixed cells) or culture medium (for live cells) to the final working concentration.
-
-
Staining:
-
For live cells, incubate with the FITC conjugate for a specific duration on ice or at 37°C, depending on the target.
-
For fixed and permeabilized cells, incubate with the FITC-conjugated antibody, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS to remove unbound conjugate.
-
-
Imaging:
-
Mount the coverslips with an anti-fade mounting medium for fixed cells. For live cells, add fresh culture medium.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).[4]
-
Signaling Pathway and Cellular Uptake
The choice of fluorophore can also be influenced by the biological question being addressed. Understanding the cellular uptake mechanism and potential interactions with signaling pathways is crucial for accurate data interpretation.
Caption: Conceptual diagram of cellular uptake and signaling pathway labeling.
Perylene derivatives are often functionalized to target specific cellular compartments or proteins, and their uptake can be mediated by processes like endocytosis.[1] Fluorescein and its smaller derivatives can enter cells through passive diffusion or via organic anion transporters, while larger FITC-conjugates are typically taken up through endocytosis.
Conclusion
Both this compound and Fluorescein are valuable tools for cellular imaging, each with a distinct set of strengths and weaknesses.
Choose this compound or its derivatives when:
-
High photostability is critical: For long-term time-lapse imaging or experiments involving intense illumination.
-
A specific color is required: The tunability of perylene derivatives offers a wider range of spectral properties.
-
High quantum yield is paramount: For detecting low-abundance targets.
Choose Fluorescein or its derivatives when:
-
A well-established and easy-to-use probe is needed: Extensive literature and protocols are available.
-
Moderate photostability is sufficient: For routine, shorter-term imaging experiments.
-
Cost is a significant factor: Fluorescein and its conjugates are generally more affordable.
Ultimately, the optimal choice will depend on the specific experimental requirements, the instrumentation available, and the biological question being investigated. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and generate high-quality, reliable cellular imaging data.
References
Perylen-1-amine in Organic Solar Cells: A Comparative Performance Analysis Against Fullerenes
While direct experimental data on the performance of Perylen-1-amine as a primary electron acceptor in organic solar cells (OSCs) is not available in peer-reviewed literature, a comprehensive comparison can be drawn between the broader class of perylene-based non-fullerene acceptors, particularly perylene diimides (PDIs), and the conventional fullerene-based acceptors. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers and scientists in the field of organic photovoltaics.
Perylene derivatives, especially PDIs, have emerged as a significant class of non-fullerene acceptors (NFAs) in organic solar cells, offering potential advantages over traditional fullerene acceptors like PC₆₁BM and PC₇₁BM. These advantages include tunable energy levels, strong light absorption in the visible spectrum, and high electron mobility. This comparison guide delves into the performance metrics, experimental methodologies, and underlying scientific principles governing the operation of OSCs based on these two classes of materials.
Performance Metrics: Perylene Diimides vs. Fullerenes
The performance of an organic solar cell is primarily evaluated by its power conversion efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the typical performance parameters for OSCs based on fullerene acceptors and PDI-based non-fullerene acceptors.
| Donor:Acceptor Blend | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT:PC₆₁BM | ~0.6 | ~10 | ~65 | ~3-4 |
| PTB7:PC₇₁BM | ~0.7-0.8 | ~15-18 | ~65-70 | ~7-9 |
Table 1: Typical Performance Parameters of Fullerene-Based Organic Solar Cells. The data represents commonly observed performance metrics for two of the most well-studied fullerene-based systems under standard testing conditions.
| Donor:Acceptor Blend | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PDI-based Acceptor 1 | ~0.9-1.1 | ~10-15 | ~60-70 | ~6-8 |
| PDI-based Acceptor 2 | ~0.8-1.0 | ~15-20 | ~70-75 | >10 |
Table 2: Representative Performance Parameters of Perylene Diimide (PDI)-Based Non-Fullerene Organic Solar Cells. This table showcases the potential of PDI-based acceptors to achieve high performance, often exceeding that of fullerene-based counterparts. The specific donor polymer and PDI derivative can significantly influence the final device performance.
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of well-defined steps. The following outlines a typical experimental protocol for a bulk heterojunction (BHJ) organic solar cell.
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution of the donor polymer and the acceptor (either fullerene or perylene derivative) in a common organic solvent is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The thickness of this layer is a critical parameter.
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area.
-
Encapsulation: The device is encapsulated to protect it from degradation by oxygen and moisture.
Device Characterization
The performance of the fabricated solar cells is characterized under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The current density-voltage (J-V) characteristics are measured with a source meter to determine the Voc, Jsc, FF, and PCE.
Fundamental Processes in Organic Solar Cells
The operation of a bulk heterojunction organic solar cell can be broken down into four key steps, as illustrated in the diagram below.
Figure 1. Fundamental steps in the operation of a bulk heterojunction organic solar cell.
Experimental Workflow for OSC Fabrication and Testing
The following diagram outlines the typical workflow for fabricating and testing organic solar cells in a research setting.
Figure 2. A streamlined workflow for the fabrication and characterization of organic solar cells.
Validating Perylen-1-amine as a Selective Sensor for Primary Amines: A Comparative Guide
In the pursuit of selective and sensitive detection of primary amines, a critical task in pharmaceutical research and chemical biology, various fluorescent probes have been developed. This guide provides a comprehensive comparison of Perylen-1-amine and its derivatives against other common fluorescent sensors. We will delve into their sensing mechanisms, quantitative performance, and experimental protocols to offer researchers, scientists, and drug development professionals a clear basis for selecting the most suitable tool for their applications.
This compound and its Derivatives: A Critical Evaluation
Perylene and its derivatives are well-known for their strong fluorescence and high quantum yields, making them attractive candidates for sensor development. The sensing mechanism of perylene-based compounds for amines generally relies on photoinduced electron transfer (PET). Upon excitation, the perylene fluorophore can accept an electron from the lone pair of a nearby amine, leading to a non-radiative decay pathway and subsequent quenching of its fluorescence. The efficiency of this process is dependent on the ionization potential of the amine and the electron affinity of the excited perylene derivative.
While this compound itself has not been extensively studied as a selective primary amine sensor in the reviewed literature, data on its close relatives, perylene diimide (PDI) and perylene monoimide (PMI), offer valuable insights. Studies on PDI have shown that its fluorescence is quenched by primary, secondary, and tertiary amines. However, the bimolecular rate constants for this quenching process indicate that tertiary amines can be more effective quenchers than primary amines, suggesting a lack of selectivity for primary amines over other amine types for PDI.[1]
Table 1: Performance Characteristics of Perylene and its Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Quenching Constant (kq) with Primary Amines (M⁻¹s⁻¹) | Quenching Constant (kq) with Tertiary Amines (M⁻¹s⁻¹) |
| Perylene | 436[2] | 467[2] | 0.94 | Not Reported | Not Reported |
| Perylene Diimide (PDI) | ~490-525 | Not Reported | Not Reported | 1.8 x 10⁹[1] | 8 x 10⁹[1] |
Alternative Fluorescent Probes for Primary Amine Detection
Several other classes of fluorescent probes have been developed for the selective detection of primary amines. These often employ different sensing mechanisms, such as chemical reactions that lead to a fluorescent product.
1. Pyrrolopyrrole aza-BODIPY (PPAB) Dyes:
These dyes have emerged as highly sensitive and selective probes for biogenic amines.[3][4][5] A galactose-functionalized PPAB has demonstrated the ability to detect eight different aliphatic and aromatic biogenic amines with a low limit of detection of approximately 25 nM and a rapid response time of less than two minutes.[3][4] The sensing mechanism involves a chromophore reaction that leads to a significant colorimetric and ratiometric fluorescence change.[3][4]
2. Fluorescamine:
Fluorescamine is a classic example of a fluorogenic probe. It is non-fluorescent itself but reacts specifically with primary amines to form a highly fluorescent pyrrolinone product. This reaction is rapid and occurs at room temperature. The resulting fluorescence intensity is directly proportional to the concentration of the primary amine.
3. 7-Nitro-1,2,3-benzoxadiazole-4-chloride (NBD-Cl):
NBD-Cl is another widely used derivatizing agent that reacts with primary and secondary amines to yield fluorescent products. While not exclusively selective for primary amines, chromatographic separation of the derivatized products allows for their specific quantification.
Table 2: Comparison of Alternative Primary Amine Sensors
| Sensor | Sensing Mechanism | Limit of Detection (LOD) | Selectivity | Key Advantages | Key Disadvantages |
| Pyrrolopyrrole aza-BODIPY (PPAB) | Chromophore Reaction | ~25 nM[3][4] | High for primary biogenic amines | High sensitivity, ratiometric response | May require specific functionalization |
| Fluorescamine | Fluorogenic Reaction | Varies with application | High for primary amines | Rapid reaction, turns on fluorescence | Hydrolyzes in aqueous solution |
| NBD-Cl | Derivatization Reaction | Varies with application | Reacts with primary and secondary amines | Well-established method | Requires separation step for selectivity |
Experimental Protocols
General Protocol for Amine Sensing via Fluorescence Quenching (e.g., with Perylene Derivatives)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the perylene-based sensor (e.g., 1 mM) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Prepare stock solutions of the primary, secondary, and tertiary amines to be tested (e.g., 10 mM) in the same solvent.
-
-
Fluorometric Measurements:
-
In a quartz cuvette, add the perylene sensor stock solution to the solvent to achieve a final concentration with a suitable absorbance at the excitation wavelength (typically < 0.1 to avoid inner filter effects).
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Successively add small aliquots of the amine stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the amine (F) against the amine concentration ([Q]). This is the Stern-Volmer plot.
-
The slope of the linear portion of the Stern-Volmer plot gives the Stern-Volmer quenching constant (Ksv).
-
Protocol for Primary Amine Detection using Fluorescamine
-
Reagent Preparation:
-
Prepare a stock solution of fluorescamine (e.g., 1.5 mg/mL) in a dry organic solvent such as acetone or dioxane.
-
Prepare a buffer solution (e.g., 0.1 M borate buffer, pH 9.0).
-
-
Assay Procedure:
-
To a sample containing the primary amine dissolved in the buffer, rapidly add the fluorescamine solution while vortexing. A typical ratio is 1 part fluorescamine solution to 2 parts aqueous sample.
-
Allow the reaction to proceed for 5-10 minutes at room temperature in the dark.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (typically ~390 nm excitation and ~475 nm emission).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a primary amine standard.
-
Determine the concentration of the unknown sample by comparing its fluorescence to the standard curve.
-
Signaling Pathways and Experimental Workflows
Photoinduced Electron Transfer (PET) Sensing Mechanism
The sensing mechanism of perylene-based probes for amines can be visualized as a photoinduced electron transfer process.
Caption: Photoinduced electron transfer from an amine to an excited perylene sensor.
General Experimental Workflow for Sensor Validation
The process of validating a new fluorescent sensor for primary amines follows a logical progression of experiments.
Caption: A typical workflow for validating a new fluorescent amine sensor.
Conclusion
Based on the available data, while this compound and its derivatives are excellent fluorophores, their utility as selective sensors for primary amines is questionable. The fluorescence quenching mechanism via photoinduced electron transfer does not appear to inherently favor primary amines over other amine classes, and in the case of PDI, tertiary amines are more effective quenchers.
For researchers requiring high selectivity for primary amines, alternative probes such as the pyrrolopyrrole aza-BODIPY (PPAB) dyes or the classic fluorogenic reagent fluorescamine appear to be more promising options. PPAB sensors, in particular, offer the advantages of high sensitivity, ratiometric signaling, and applicability to both aliphatic and aromatic primary amines. The choice of sensor will ultimately depend on the specific requirements of the application, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Further research is needed to explore modifications of the perylene scaffold that could enhance its selectivity for primary amines.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Spectrum [Perylene] | AAT Bioquest [aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. A Galactose-Functionalized Pyrrolopyrrole Aza-BODIPY for Highly Efficient Detection of Eight Aliphatic and Aromatic Biogenic Amines: Monitoring Food Freshness and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Perylen-1-amine-Based Sensors: Cross-Reactivity and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Perylen-1-amine-based sensors, with a focus on their cross-reactivity. Experimental data is presented to benchmark these sensors against alternative technologies for the detection of key analytes such as amines and dopamine. Detailed methodologies for the cited experiments are included to facilitate replication and further research.
Data Presentation: Performance Comparison of Amine and Dopamine Sensors
The following tables summarize the quantitative performance of various this compound-based sensors and their alternatives for the detection of amines and dopamine. The data is compiled from multiple research publications to provide a comparative overview of key performance metrics such as limit of detection (LOD), linear range, and selectivity.
Table 1: Comparison of Sensors for Amine Detection
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Interferents Tested | Reference |
| Perylene Diimide (PDI) Fluorescent Sensor | Aniline | - | ~15 ppb | Alkyl amines, common organic solvents | [1] |
| PDI Fluorescent Sensor | Bulky hydrophobic amines | - | - | Linear primary amines | [2] |
| Colorimetric Sensor Array | Various amines | - | < 1 ppmv | - | [3] |
| Zn-Salen Complex Fluorescent Sensor | Various amines | - | 0.12–0.35 µM | - | [4] |
Table 2: Comparison of Sensors for Dopamine (DA) Detection
| Sensor Type | Linear Range | Limit of Detection (LOD) | Interferents Tested | Reference |
| Perylene Diimide/CuO Electrochemiluminescence Sensor | 10⁻¹² M to 10⁻⁸ M | 0.20 pM | - | [3] |
| Perylene Diimide/MXene Electrochemical Sensor | 100-1000 μM | 240 nM | Physiological interferents | [5] |
| Graphene-based Biosensor | 3 to 1680 nM | 0.031 nM | Tyrosine, ascorbic acid, phenethylamine, etc. | [6] |
| Carbon Nanotube-based Electrochemical Sensor | 3 nM–2.3 mM | 0.23 nM | - | [3] |
| Cu-TCPP/graphene Electrochemical Sensor | 0.02–100 µM & 100–1000 µM | 3.6 nM | Ascorbic acid, uric acid, various ions | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison, focusing on the evaluation of sensor selectivity and cross-reactivity.
Protocol 1: Selectivity and Interference Study for Fluorescent Amine Sensors
Objective: To assess the selectivity of a Perylene-1-amine-based fluorescent sensor for a target amine analyte in the presence of potential interfering compounds.
Materials:
-
This compound-based fluorescent sensor material
-
Target amine analyte stock solution (e.g., Aniline)
-
Stock solutions of potential interfering compounds (e.g., various aliphatic and aromatic amines, common organic solvents)
-
Solvent (e.g., acetonitrile, water, or a mixture)
-
Fluorometer
Procedure:
-
Preparation of Sensor Film: A thin film of the Perylene-1-amine-based sensor is typically prepared on a solid substrate (e.g., glass slide) by drop-casting, spin-coating, or electrospinning.
-
Fluorescence Baseline Measurement: The baseline fluorescence intensity of the sensor film is measured in the absence of any analyte.
-
Introduction of Target Analyte: The sensor film is exposed to a known concentration of the target amine analyte, either in vapor phase or in solution.
-
Fluorescence Measurement: The fluorescence intensity of the sensor is measured after exposure to the target analyte. A significant change in fluorescence (quenching or enhancement) indicates a response.
-
Interference Study:
-
The sensor film is exposed to the same concentration of each potential interfering compound individually, and the fluorescence response is recorded.
-
To test for cross-reactivity, the sensor is exposed to a mixture of the target analyte and a potential interferent (typically at a higher concentration). The fluorescence response is then compared to the response of the target analyte alone.
-
-
Data Analysis: The selectivity is evaluated by comparing the magnitude of the fluorescence change for the target analyte with that of the interfering compounds. A high selectivity is indicated by a strong response to the target analyte and minimal or no response to the interferents.
Protocol 2: Electrochemical Detection of Dopamine and Interference Testing
Objective: To evaluate the selectivity of a Perylene-1-amine-based electrochemical sensor for dopamine (DA) against common physiological interferents.
Materials:
-
Working electrode modified with the Perylene-1-amine-based sensor material (e.g., PDI/MXene on a glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical workstation
-
Dopamine stock solution
-
Stock solutions of interfering species (e.g., ascorbic acid (AA), uric acid (UA), glucose)
-
Phosphate buffer solution (PBS) at physiological pH (7.4)
Procedure:
-
Electrode Preparation: The working electrode is modified with the Perylene-1-amine-based sensing material.
-
Electrochemical Measurement Setup: The three-electrode system is assembled in an electrochemical cell containing PBS.
-
Baseline Measurement: A baseline electrochemical signal (e.g., cyclic voltammogram or differential pulse voltammogram) is recorded in the PBS.
-
Dopamine Detection: A known concentration of dopamine is added to the electrochemical cell, and the electrochemical response is recorded. The oxidation peak current of dopamine is the analytical signal.
-
Interference Study:
-
The electrochemical response to each interfering species is recorded individually by adding them to the PBS.
-
To assess cross-reactivity, the electrochemical response is measured for a solution containing a low concentration of dopamine and a significantly higher concentration of the interfering species.
-
-
Data Analysis: The selectivity is determined by the ability of the sensor to produce a distinct and measurable signal for dopamine in the presence of a surplus of interfering compounds. The separation of the oxidation potentials for dopamine and the interferents is also a key indicator of selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows described in the context of this compound-based sensors.
Caption: Fluorescence quenching mechanism of a this compound-based sensor upon interaction with an amine analyte.
Caption: General experimental workflow for testing the selectivity of a chemical sensor.
Caption: Electrochemiluminescence (ECL) signaling pathway for dopamine detection using a PDI/CuO-based sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity measure for arrays of non-specific sensors [ouci.dntb.gov.ua]
- 3. Recent advances in nanomaterial-modified electrical platforms for the detection of dopamine in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasensitive and Simple Dopamine Electrochemical Sensor Based on the Synergistic Effect of Cu-TCPP Frameworks and Graphene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Comparative Analysis of Perylen-1-amine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of Perylen-1-amine
This compound is a crucial building block in the development of novel organic electronic materials, fluorescent probes, and pharmaceutical compounds. Its synthesis is a key step in the exploration of new perylene-based derivatives. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their applications.
The most common and well-documented route to this compound is a two-step process starting from the commercially available polycyclic aromatic hydrocarbon, perylene. This process involves:
-
Nitration of Perylene: The introduction of a nitro group onto the perylene core.
-
Reduction of 1-Nitroperylene: The conversion of the nitro group to an amine.
This guide will compare two distinct methods for the reduction of 1-nitroperylene to this compound: a classic chemical reduction using tin(II) chloride and a catalytic hydrogenation approach.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data associated with the two-step synthesis of this compound, highlighting the key differences in the reduction step.
| Parameter | Method 1: Nitration of Perylene | Method 2A: Reduction with Tin(II) Chloride | Method 2B: Catalytic Hydrogenation |
| Starting Material | Perylene | 1-Nitroperylene | 1-Nitroperylene |
| Key Reagents | Nitric Acid, Acetic Acid | Tin(II) Chloride Dihydrate, Hydrochloric Acid | Palladium on Carbon (Pd/C), Hydrogen Gas |
| Solvent | Acetic Acid | Ethanol | Tetrahydrofuran (THF) |
| Reaction Temperature | 80 °C | Reflux (approx. 78 °C) | Room Temperature |
| Reaction Time | 2 hours | 4 hours | 12 hours |
| Yield | ~60% (of mixed isomers) | High | High |
| Purity of Final Product | Requires chromatographic separation | High after purification | High after purification |
| Key Advantages | Established method for nitration. | Cost-effective reagents, straightforward setup. | Cleaner reaction, avoids heavy metal waste. |
| Key Disadvantages | Production of isomeric mixture. | Formation of tin-containing byproducts. | Requires specialized hydrogenation equipment. |
Experimental Protocols
Method 1: Synthesis of 1-Nitroperylene via Nitration of Perylene
This protocol describes the nitration of perylene to produce a mixture of nitroperylene isomers, from which 1-nitroperylene is isolated.
Materials:
-
Perylene
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Dichloromethane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve perylene in glacial acetic acid.
-
Slowly add concentrated nitric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven. The crude product will be a mixture of 1-nitroperylene and 3-nitroperylene.
-
Separate the isomers using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/dichloromethane gradient).
-
Collect the fractions containing the 1-nitroperylene and evaporate the solvent to obtain the purified product.
Method 2A: Synthesis of this compound via Reduction with Tin(II) Chloride
This protocol details the reduction of 1-nitroperylene to this compound using tin(II) chloride dihydrate.
Materials:
-
1-Nitroperylene
-
Ethanol
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Suspend 1-nitroperylene in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of tin(II) chloride dihydrate to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The color of the solution should change, indicating the progress of the reaction.
-
After cooling to room temperature, carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extract the aqueous mixture with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Method 2B: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines the reduction of 1-nitroperylene to this compound using catalytic hydrogenation.
Materials:
-
1-Nitroperylene
-
Tetrahydrofuran (THF)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 1-nitroperylene in THF.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with THF.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.
-
Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and comparison process.
Caption: Synthetic workflow for this compound.
Caption: Decision logic for choosing a reduction method.
A Comparative Guide to Organic Fluorophore Photostability: Perylen-1-amine in Focus
For researchers, scientists, and drug development professionals relying on fluorescence-based techniques, the photostability of the chosen fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. Persistent and bright fluorescent signals are paramount for applications ranging from live-cell imaging to high-throughput screening. This guide provides a comparative analysis of the photostability of Perylen-1-amine against other widely used organic fluorophores: Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5).
Perylene derivatives, including this compound, are renowned for their exceptional chemical and thermal stability, and importantly, their high resistance to photodegradation.[1][2] This inherent photostability makes them attractive candidates for demanding applications where prolonged or intense light exposure is necessary.
Quantitative Photostability Comparison
The following table summarizes key photostability parameters for this compound and other common organic fluorophores. It is important to note that a direct comparison of photostability across different studies is challenging due to variations in experimental conditions such as excitation wavelength and power, solvent, and the presence of oxygen scavengers. The data presented here is collated from various sources and should be interpreted with consideration of the specific conditions under which they were measured.
| Fluorophore | Photodegradation Quantum Yield (Φd) | Photobleaching Half-life (t1/2) | Experimental Conditions |
| This compound (and derivatives) | Not explicitly found for this compound. PDI derivatives are generally reported to have very low Φd. | Generally high, but specific values for this compound are not readily available in literature. PDI derivatives have shown high photostability.[2][3] | Encapsulated in PLGA nanoparticles, irradiated with a 532 nm laser.[1] |
| Fluorescein | Highly variable, dependent on pH and oxygen concentration. Can be in the order of 10⁻⁴ to 10⁻⁶. | Seconds to minutes, highly dependent on illumination intensity and environment. A typical molecule emits 30,000-40,000 photons before bleaching.[4] | Aqueous solution, continuous illumination with a 488 nm laser at ~61 W/cm².[4] |
| Rhodamine B | Generally more photostable than Fluorescein. Φd is solvent-dependent. | Generally longer than Fluorescein under similar conditions. Used as a laser dye due to good photostability.[5] | Ethanol solution, various excitation sources. |
| Cyanine Dyes (Cy3/Cy5) | Φd for Cy5 estimated at 2 x 10⁻⁵.[6] | Can be on the order of seconds to tens of seconds in single-molecule imaging without stabilizers. Photostability is significantly enhanced with additives.[7][8] | Immobilized on DNA, illuminated with 514 nm (Cy3) or 605 nm (Cy5) laser.[7] |
Experimental Protocols for Photostability Measurement
The determination of fluorophore photostability typically involves continuous illumination of a sample and monitoring the decay of its fluorescence intensity over time. Below is a generalized experimental protocol for assessing photostability.
Objective: To quantify the rate of photodegradation of a fluorophore under specific illumination conditions.
Materials:
-
Fluorophore solution of known concentration in a suitable solvent (e.g., PBS, ethanol).
-
Spectrofluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).
-
Continuous wave (CW) laser or a stable lamp source with appropriate excitation filters.
-
Neutral density filters to control illumination intensity.
-
Cuvette or microscope slide for sample mounting.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorophore to avoid aggregation and inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.
-
Instrumentation Setup:
-
Mount the sample in the spectrofluorometer or on the microscope stage.
-
Set the excitation wavelength to the absorption maximum of the fluorophore.
-
Set the emission detection to the fluorescence maximum of the fluorophore.
-
Adjust the illumination intensity to the desired level using neutral density filters.
-
-
Data Acquisition:
-
Record the initial fluorescence intensity (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity (I) at regular time intervals until the signal has significantly decayed (e.g., to 10% of the initial intensity).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant (k).
-
The photobleaching half-life (t₁/₂) can be calculated from the rate constant (t₁/₂ = ln(2)/k).
-
The photodegradation quantum yield (Φd) can be calculated if the photon flux and the absorption cross-section of the fluorophore are known.
-
Experimental Workflow for Photostability Measurement
The following diagram illustrates a typical workflow for measuring the photostability of a fluorophore.
Experimental workflow for photostability measurement.
Conclusion
The selection of a fluorophore with high photostability is crucial for the success of many fluorescence-based experiments. While quantitative data for this compound is not as abundant as for more traditional dyes, the exceptional photostability of the broader perylene diimide class strongly suggests its suitability for applications requiring robust and long-lasting fluorescence signals. Fluorescein, while widely used, is notoriously susceptible to photobleaching, a factor that must be carefully managed in experimental design. Rhodamine B offers a more photostable alternative to fluorescein. Cyanine dyes, particularly Cy5, are popular for red and far-red imaging, and their photostability can be significantly improved with chemical stabilizers. For researchers prioritizing photostability, especially in demanding imaging conditions, this compound and other perylene derivatives represent a compelling choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the color and photostability of perylene diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Economic Analysis of Perylen-1-amine Synthesis for Large-Scale Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Perylen-1-amine, a valuable building block in the development of novel materials and pharmaceuticals, presents several challenges for large-scale industrial applications. A thorough economic analysis of its synthesis is crucial for optimizing production and ensuring commercial viability. This guide provides a comparative analysis of the primary synthesis routes to amino-perylene compounds, with a focus on the economic and practical considerations for large-scale production. Due to the limited availability of direct industrial-scale data for this compound, this analysis uses the more extensively documented synthesis of 1-aminoperylene diimide as a primary analogue. The fundamental synthetic strategy, involving nitration and subsequent reduction, is directly applicable to the theoretical production of this compound.
Comparative Analysis of Synthesis Methods
The dominant and most feasible pathway for the synthesis of amino-perylene compounds on a large scale involves a two-step process:
-
Nitration of the Perylene Core: Introduction of a nitro group onto the perylene backbone.
-
Reduction of the Nitro Group: Conversion of the nitro-intermediate to the desired amine.
The primary variation in this pathway lies in the choice of reagents and conditions for the reduction step. Below is a comparative table summarizing the key aspects of different reduction methods.
| Synthesis Step | Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Purity Considerations | Estimated Relative Cost |
| Step 1: Nitration | Electrophilic Nitration | Perylene or Perylene Diimide | Nitric Acid, Sulfuric Acid | High | Potential for over-nitration, requiring careful control of reaction conditions. | Low to Medium |
| Step 2: Reduction | Catalytic Hydrogenation | 1-Nitroperylene Derivative | H₂, Palladium on Carbon (Pd/C) | High (typically >90%) | High purity achievable with proper catalyst removal. | High (due to catalyst cost and specialized equipment) |
| Metal-Acid Reduction | 1-Nitroperylene Derivative | Iron (Fe) powder, Hydrochloric Acid (HCl) | Good (typically 80-90%) | Potential for metal contamination, requiring extensive purification. | Low | |
| Reduction with Tin(II) Chloride | 1-Nitroperylene Derivative | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Good (typically >80%) | Residual tin compounds can be difficult to remove. | Medium |
Note: The cost estimations are relative and will vary based on raw material prices, scale of production, and required purity levels.
Detailed Experimental Protocols
Representative Laboratory-Scale Synthesis of 1-Aminoperylene Diimide
This protocol is adapted from established laboratory procedures for the synthesis of 1-aminoperylene diimide and serves as a model for the synthesis of this compound.
Step 1: Synthesis of 1-Nitroperylene Diimide
-
Dissolution: A solution of N,N'-di(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide is prepared in a suitable solvent such as dichloromethane.
-
Nitration: The solution is cooled in an ice bath, and a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the reaction rate and prevent over-nitration.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice water to quench the reaction. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-nitroperylene diimide.
Step 2: Synthesis of 1-Aminoperylene Diimide via Catalytic Hydrogenation
-
Catalyst Slurry: A catalytic amount of 10% Palladium on Carbon (Pd/C) is suspended in a suitable solvent like ethanol or tetrahydrofuran (THF) in a high-pressure hydrogenation vessel.
-
Addition of Starting Material: The 1-nitroperylene diimide, dissolved in the same solvent, is added to the vessel.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas, and the reaction is carried out under hydrogen pressure (typically 3-5 bar) with vigorous stirring at room temperature until the starting material is consumed (monitored by TLC).
-
Catalyst Removal: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford the high-purity 1-aminoperylene diimide.
Signaling Pathways and Workflow Diagrams
The logical flow of the synthesis and the relationship between the different methods can be visualized through the following diagrams.
Caption: General synthesis pathway for amino-perylene compounds.
Caption: Comparison of reduction methods for 1-nitroperylene derivatives.
Economic Feasibility for Large-Scale Applications
For large-scale industrial production, the metal-acid reduction using iron and hydrochloric acid presents the most cost-effective route due to the low cost of the reagents. However, the major drawback is the potential for metal contamination in the final product, which would necessitate extensive and costly purification steps, especially for pharmaceutical applications where high purity is paramount.
Catalytic hydrogenation offers the advantage of producing a much cleaner product with higher yields, simplifying the purification process. The main economic barrier for this method is the high initial investment for the specialized high-pressure hydrogenation equipment and the cost of the palladium catalyst. However, for high-value applications where purity is critical, the increased cost may be justified by the superior quality of the final product and potentially lower downstream processing costs.
The use of tin(II) chloride offers a compromise between cost and purity. While more expensive than the iron-based method, it is generally less costly than catalytic hydrogenation. The challenge with this method lies in the complete removal of tin residues from the final product.
Conclusion
The synthesis of this compound and its derivatives for large-scale applications is a trade-off between cost, yield, and purity. The selection of the optimal synthesis route will heavily depend on the specific requirements of the final application. For applications where cost is the primary driver and moderate purity is acceptable, the metal-acid reduction method is a strong candidate. Conversely, for high-end applications in pharmaceuticals and electronics, the higher cost of catalytic hydrogenation is likely to be offset by the superior purity of the this compound produced. Further research into more efficient and recyclable catalysts for the hydrogenation step could significantly improve the economic viability of this cleaner production route for broader applications.
Safety Operating Guide
Proper Disposal of Perylen-1-amine: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must handle and dispose of Perylen-1-amine with stringent safety protocols. Due to the limited specific data on this compound, it is imperative to treat it as a hazardous substance, adopting the safety and disposal measures applicable to its parent compound, Perylene.
Perylene is recognized as a hazardous substance with potential carcinogenic effects and high toxicity to aquatic environments, leading to long-term adverse impacts.[1] Therefore, a cautious approach is essential for the disposal of this compound to ensure the safety of personnel and the protection of the environment.
Step-by-Step Disposal Protocol
Proper disposal of this compound requires adherence to hazardous waste regulations. The following steps provide a clear, operational plan for laboratories:
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated labware (e.g., gloves, vials, and wipes), as hazardous chemical waste.
-
-
Waste Collection and Storage:
-
Containers: Use only designated, leak-proof, and chemically compatible containers for collecting this compound waste. Ensure containers are in good condition with secure lids.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and identify the contents as "this compound." Include the accumulation start date.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Arrange for Professional Disposal:
-
Contact EHS: Your institution's EHS office is the primary point of contact for hazardous waste disposal. They will provide specific instructions and arrange for a pickup by a certified hazardous waste contractor.
-
Do Not Dispose On-Site: Never dispose of this compound down the drain, in regular trash, or through evaporation.[2][3]
-
Quantitative Data Summary
| Hazard Classification | Disposal Method | Regulatory Oversight |
| Assumed Hazardous | Professional Hazardous Waste Disposal | Institutional EHS & Certified Contractor |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
In the absence of specific data for this compound, it is the professional responsibility of all laboratory personnel to handle this chemical with the utmost care, assuming it carries hazards similar to related compounds. Always consult your institution's specific safety protocols and EHS guidelines.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
